Technical Documentation Center

5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione
  • CAS: 783-61-9

Core Science & Biosynthesis

Foundational

"5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione mechanism of action"

An in-depth mechanistic analysis of 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione (commonly referred to as 5-phenyl-5-trifluoromethylhydantoin) requires a dual perspective. As a Senior Application Scientist, I appr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth mechanistic analysis of 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione (commonly referred to as 5-phenyl-5-trifluoromethylhydantoin) requires a dual perspective. As a Senior Application Scientist, I approach this molecule not just as a biologically active pharmacophore, but as a highly complex physicochemical system.

This technical guide deconstructs the compound’s pharmacological mechanism of action, its supramolecular crystallographic behavior, and the self-validating synthetic workflows required to isolate its pure enantiomers for downstream drug development.

Pharmacological Mechanism of Action: Nav Channel Modulation

The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged structure in neuropharmacology, serving as the core of classical antiepileptic drugs (AEDs) like phenytoin. The primary biological target for these molecules is the Voltage-Gated Sodium Channel (VGSC / Nav) [1].

However, the substitution of a phenyl ring with a trifluoromethyl (–CF₃) group fundamentally alters the molecule's binding kinetics and target residence time.

State-Dependent Binding Kinetics

Hydantoins do not simply plug the ion channel pore; they are state-dependent modulators. During high-frequency repetitive firing (such as during a seizure), Nav channels rapidly cycle between resting, open, and fast-inactivated states. 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione exhibits a high affinity for the fast-inactivated state of the channel[2].

The Role of the Trifluoromethyl Group

The strategic incorporation of the –CF₃ group provides three distinct mechanistic advantages:

  • Enhanced Lipophilicity: The –CF₃ group increases the partition coefficient (LogP), allowing the molecule to partition more effectively into the lipid bilayer and access the inner pore binding site of the Nav channel[3].

  • Steric and Electronic Modulation: The strong electron-withdrawing nature of the –CF₃ group lowers the pKa of the N3 imide proton. This enhances the hydrogen-bond donor capacity of the hydantoin ring, which is critical for anchoring the drug to the receptor site within the channel[4].

  • Metabolic Stability: The robust C–F bonds prevent oxidative metabolism at the 5-position, a common degradation pathway for standard alkyl/aryl-substituted hydantoins.

Nav_Mechanism R Resting State (Closed) O Open State (Na+ Influx) R->O Depolarization FI Fast-Inactivated State O->FI Milliseconds FI->R Repolarization DB Drug-Bound Inactivated State FI->DB 5-Phenyl-5-(CF3)hydantoin Binding DB->R Prolonged Recovery

Figure 1: State-dependent binding of 5-phenyl-5-(trifluoromethyl)hydantoin to Nav channels.

Physicochemical & Crystallographic Profiling

Understanding the solid-state properties of 5-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione is critical for formulation and chiral resolution. The racemic compound crystallizes as a conglomerate, meaning that the (R) and (S) enantiomers form separate crystals rather than a single racemic crystal lattice[5].

The absolute stereochemistry of the (+)-enantiomer has been definitively established as the (S)-configuration via single-crystal X-ray diffraction[2].

Table 1: Quantitative Physicochemical and Structural Data

PropertyValue / Description
Chemical Name 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione
Molecular Formula C₁₀H₇F₃N₂O₂
Active Stereocenter (S)-(+)-enantiomer[2]
Crystallization Behavior Conglomerate (enables preferential crystallization)[5]
Primary Hydrogen Bonding N–H···O intermolecular interactions (C(4) C(5) motifs)[3]
Pharmacological Target Voltage-Gated Sodium Channels (Nav)[1]

Synthetic Workflows and Chiral Resolution

To isolate the pharmacologically active enantiomer or to use the compound as a precursor for enantiopure α-trifluoromethyl amino acids, a robust, self-validating synthetic and resolution pipeline is required[5].

Synthesis_Workflow A Trifluoromethylacetophenone + KCN + (NH4)2CO3 B Bucherer-Bergs Reaction (50% EtOH, 60°C) A->B C Racemic 5-Phenyl-5-(CF3)hydantoin B->C D Chiral Resolution (AS3PC or αMBA Salt) C->D E (S)-(+)-Enantiomer (Active) D->E F (R)-(-)-Enantiomer D->F

Figure 2: Workflow for the synthesis and chiral resolution of the racemic hydantoin.

Protocol 1: Bucherer-Bergs Multicomponent Synthesis

The construction of the sterically hindered hydantoin ring is best achieved via the Bucherer-Bergs reaction[6].

  • Reagent Preparation: Dissolve 1.0 equivalent of trifluoromethylacetophenone in a 50% aqueous ethanol solution.

  • Amination and Cyanation: Add 2.0 equivalents of potassium cyanide (KCN) and 4.0 equivalents of ammonium carbonate ((NH₄)₂CO₃).

    • Causality: Ammonium carbonate acts as a dual-purpose reagent. It provides the ammonia necessary to form the intermediate imine and supplies the carbon dioxide required to close the imidazolidine-2,4-dione ring following cyanide attack.

  • Thermal Cyclization: Seal the reaction vessel and heat to 60°C for 24 hours.

    • Causality: The thermodynamic stability of the 5,5-disubstituted hydantoin drives the equilibrium forward, overcoming the steric hindrance of the –CF₃ and phenyl groups.

  • Isolation: Cool the mixture to 0°C and carefully acidify with HCl (in a highly ventilated fume hood to neutralize residual KCN). Filter the precipitated racemic crude.

  • System Validation: Recrystallize from diethyl ether. Validate the structure using ¹⁹F-NMR (singlet ~ -72 ppm) and ¹H-NMR to confirm the presence of the N1 and N3 protons.

Protocol 2: Chiral Resolution via AS3PC

Because the racemic mixture crystallizes as a conglomerate, we can bypass chemical resolving agents and use Auto Seeded Programmed Polythermic Preferential Crystallization (AS3PC) [5].

  • Supersaturation: Prepare a slightly supersaturated solution of the racemic 5-phenyl-5-(trifluoromethyl)hydantoin in ethanol at 40°C.

  • Auto-Seeding: Introduce a known mass of pure (S)-(+)-enantiomer seeds into the reactor.

    • Causality: The homochiral seeds act as nucleation templates. Because the system is a conglomerate, the (S)-enantiomer will selectively crystallize onto the seeds, leaving the (R)-enantiomer in the metastable supersaturated solution.

  • Programmed Cooling: Apply a controlled cooling ramp (e.g., -0.5°C/min) down to 20°C to drive crystal growth without triggering secondary nucleation of the counter-enantiomer.

  • Alternative Method (Pasteurian Resolution): If AS3PC equipment is unavailable, the racemate can be resolved using (-)-1-phenylethylamine (αMBA). This forms diastereomeric salts that exhibit non-congruent solubilities, allowing separation via fractional crystallization[6].

  • System Validation: Filter the crystals and validate the enantiomeric excess (ee > 99%) using chiral HPLC (e.g., Chiralcel OD-H column). Confirm the absolute configuration via X-ray Powder Diffraction (XRPD) against known (S)-(+)-standards[2].

References

  • Florian Querniard, et al. study of the quaternary system(+) and (–)5-phenyl- 5-trifluoromethyl-imidazolidine. AKJournals. 6

  • Julie Linol, et al. Efficient preparation of enantiomerically pure α-aryl-α-trifluoromethylglycines via Auto Seeded Programmed Polythermic Preferential Crystallization of 5-aryl-5-trifluoromethylhydantoins. ResearchGate. 5

  • Nemanja Trišović, et al. Exploring the supramolecular profile of 5-phenylhydantoins. ResearchGate. 2

  • Nemanja Trišović, et al. Supramolecular structure of 5-methyl-5-phenyl hydantoin and hydrogen-bonding patterns in 5,5′-substituted hydantoins. ResearchGate. 3

  • ACS Publications. Twisted N-Acyl-hydantoins: Rotationally Inverted Urea-Imides of Relevance in N–C(O) Cross-coupling. The Journal of Organic Chemistry. 4

  • Università degli Studi di Firenze. Ion Channels as a Therapeutic Target: Drug Design and Pharmacological Investigation. FLORE. 1

Sources

Exploratory

The Pharmacological and Structural Paradigm of 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione Derivatives

Executive Summary The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged structure in medicinal chemistry, most notably recognized for its role in the classic anticonvulsant drug phenytoin (5,5-diphenylhydantoi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged structure in medicinal chemistry, most notably recognized for its role in the classic anticonvulsant drug phenytoin (5,5-diphenylhydantoin)[1]. However, the strategic substitution of one phenyl ring with a trifluoromethyl ( −CF3​ ) group to form 5-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione introduces profound physicochemical and pharmacological shifts. The strong electron-withdrawing nature and high lipophilicity of the −CF3​ group enhance blood-brain barrier (BBB) penetrance and metabolic stability, while simultaneously rendering the C5 carbon chiral. This whitepaper provides an in-depth technical analysis of the biological activity, supramolecular structural characteristics, and validated experimental methodologies for synthesizing and evaluating these advanced fluorinated hydantoin derivatives.

Structural and Physicochemical Rationale

The biological activity of hydantoins is heavily dictated by their supramolecular assembly and target-receptor interactions.

Supramolecular Assembly and Crystallography

Unlike achiral phenytoin, 5-phenyl-5-(trifluoromethyl)hydantoin derivatives are chiral and have been proven to crystallize as conglomerates[2]. The absolute stereochemistry of the (+)-enantiomer has been definitively established as (S) via single-crystal X-ray diffraction[2]. The crystal packing is governed by robust N–H⋯O intermolecular hydrogen bonds, forming chains and edge-fused 12-membered rings characterized by the graph-set C(4)C(5)C22​(8)R33​(12) [3]. This specific hydrogen-bonding network is critical; the spatial orientation of the hydantoin ring directly mimics the peptide backbone interactions required for binding within the hydrophobic pockets of voltage-gated ion channels.

The Trifluoromethyl Advantage

The introduction of the −CF3​ group serves a dual purpose:

  • Electronic Modulation: The inductive electron-withdrawing effect lowers the pKa​ of the N3 proton, enhancing its capacity to act as a hydrogen bond donor in the receptor active site.

  • Metabolic Shielding: The robust C−F bonds resist oxidative metabolism by cytochrome P450 enzymes, significantly extending the biological half-life compared to alkyl-substituted analogs.

Table 1: Comparative Physicochemical and Structural Profiling
PropertyPhenytoin (5,5-diphenylhydantoin)5-Phenyl-5-(trifluoromethyl)hydantoinCausality / Pharmacological Impact
C5 Substitution Phenyl, PhenylPhenyl, Trifluoromethyl ( −CF3​ ) −CF3​ increases lipophilicity ( logP ), enhancing CNS penetration.
Stereochemistry AchiralChiral ( (S) and (R) enantiomers)Enables highly stereospecific receptor binding and reduced off-target toxicity[2].
Crystallization Behavior Racemic compoundConglomerateConglomerate formation allows for efficient, atom-economical optical resolution via AS3PC[2].
Primary Indication Anticonvulsant (Epilepsy)[1]Multitarget Neuroactive (ALS, Epilepsy)[4]Structural modification alters the binding affinity profile across sodium channel subtypes.

Biological Activity and Mechanism of Action

Voltage-Gated Sodium Channel (VGSC) Modulation

Similar to classical hydantoins, 5-phenyl-5-(trifluoromethyl)hydantoins exert their primary biological activity via the state-dependent inhibition of voltage-gated sodium channels ( NaV​ )[1]. By preferentially binding to the inactivated state of the channel, these derivatives prevent the high-frequency repetitive firing of action potentials without disrupting normal neuronal activity. The −CF3​ group enhances the hydrophobic interaction with the domain IV S6 segment of the sodium channel.

Neuroprotection in Amyotrophic Lateral Sclerosis (ALS)

Recent advancements have utilized 5-trifluoromethylhydantoin as a critical pharmacophore in the design of multitarget neuroactive compounds. For instance, the drug Riluzole has been successfully modified via copper-catalyzed alkyne-azide "click" chemistry to incorporate 5-trifluoromethylhydantoin derivatives[4]. These conjugates exhibit potent biological activity, offering a synergistic mechanism that not only blocks sodium channels but also prevents presynaptic glutamate release, thereby halting excitotoxicity in ALS models[4].

MOA Compound CF3-Ph-Hydantoin Derivatives VGSC Voltage-Gated Sodium Channels (NaV) Compound->VGSC Binds State-Dependently Glutamate Glutamate Release Inhibition VGSC->Glutamate Reduces Presynaptic Excitability Neuroprotection Neuroprotection (Anticonvulsant / ALS) Glutamate->Neuroprotection Prevents Excitotoxicity

Caption: Mechanism of action of CF3-Ph-hydantoins via VGSC modulation and prevention of excitotoxicity.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every synthesis or assay step includes a mandatory quality control (QC) checkpoint to establish causality between the experimental input and the analytical output.

Protocol 1: Synthesis via the Bücherer–Bergs Reaction

The Bücherer–Bergs multicomponent reaction is the most efficient route for constructing the hydantoin ring from a ketone precursor[5].

  • Step 1 (Reaction): Dissolve 1.0 equivalent of trifluoromethyl phenyl ketone in a 1:1 mixture of ethanol and water. Add 2.5 equivalents of ammonium carbonate (NH4​)2​CO3​ and 1.2 equivalents of potassium cyanide ( KCN ).

  • Step 2 (Heating): Seal the reaction vessel and heat to 60°C for 12 hours. Causality: Elevated temperature is required to overcome the steric and electronic hindrance of the −CF3​ group during the formation of the intermediate aminonitrile.

  • Step 3 (Isolation): Cool the mixture to 0°C, acidify to pH 3 with 1M HCl to precipitate the crude (±) -5-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione, and filter.

  • Self-Validation (QC): Perform 19F NMR (expecting a singlet near -70 ppm) and LC-MS to confirm the exact mass. The presence of the −CF3​ peak validates that defluorination did not occur during the alkaline reaction conditions.

Protocol 2: Enantiomeric Resolution via AS3PC

Because the racemic mixture crystallizes as a conglomerate, it can be resolved without chiral auxiliaries using Auto Seeded Programmed Polythermic Preferential Crystallization (AS3PC)[2]. Alternatively, diastereomeric salt formation with (−) -1-phenylethylamine can be used[5].

  • Step 1 (Supersaturation): Prepare a supersaturated solution of the racemic hydantoin in an ethanol/water azeotropic mixture at 41°C[6].

  • Step 2 (Auto-Seeding): Cool the solution to 25°C following a programmed polythermic cooling curve. Introduce pure (S) -(+)-enantiomer seeds (1% w/w) at the metastable limit. Causality: Seeding bypasses the primary nucleation energy barrier, forcing the selective crystallization of the (S) -enantiomer while the (R) -enantiomer remains kinetically trapped in the supersaturated solution.

  • Step 3 (Harvest): Filter the crystals rapidly before secondary nucleation of the counter-enantiomer occurs.

  • Self-Validation (QC): Analyze the harvested crystals via Chiral HPLC. An enantiomeric excess ( ee ) of >99% validates the timing of the harvest. Single-crystal X-ray diffraction must be used to confirm the (S) absolute configuration[2].

Synthesis Ketone Trifluoromethyl Aryl Ketone Bucherer Bücherer-Bergs Reaction (KCN, (NH4)2CO3) Ketone->Bucherer Racemate Racemic 5-Ph-5-CF3 Hydantoin Bucherer->Racemate Cyclization Resolution AS3PC Optical Resolution or Diastereomeric Salts Racemate->Resolution Enantiomer (S)-(+)-Enantiomer (Pure) Resolution->Enantiomer Chiral Separation

Caption: Workflow for the synthesis and chiral resolution of 5-phenyl-5-(trifluoromethyl)hydantoins.

Protocol 3: In Vitro Electrophysiological Assay for VGSC Inhibition

To quantify the biological activity, whole-cell patch-clamp electrophysiology is employed.

  • Step 1 (Preparation): Culture HEK-293 cells stably expressing human NaV​1.2 channels.

  • Step 2 (Perfusion): Perfuse the cells with extracellular solution containing varying concentrations (0.1 to 100 μM ) of (S) -5-phenyl-5-(trifluoromethyl)hydantoin.

  • Step 3 (Voltage Protocol): Apply a depolarizing pulse from a holding potential of -90 mV to 0 mV at high frequencies (e.g., 10 Hz). Causality: High-frequency stimulation drives the channels into the inactivated state, which is the high-affinity conformation for hydantoin binding.

  • Self-Validation (QC): Run a parallel positive control using Phenytoin. Monitor the leak current continuously; a leak current >200 pA invalidates the cell due to compromised membrane seal integrity. Calculate the IC50​ from the steady-state fractional block.

References

  • Martin, T., Massif, C., Wermester, N., & Bouillon, J.-P. (2011). Exploring the supramolecular profile of 5-phenylhydantoins. Tetrahedron: Asymmetry.[Link]

  • Querniard, F., et al. (n.d.). Study of the quaternary system (+) and (–) 5-phenyl-5-trifluoromethyl-imidazolidine-2,4-dione / (–)-1-phenyl-ethylamine / ethanol. AKJournals.[Link]

  • Meilakhs, P., et al. (2017). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews.[Link]

  • Aksinenko, A., et al. (2020). Modification of the drug “riluzole” with an alkyne-azide “click”-reaction with pharmacologically active fragments. Russian Chemical Bulletin.[Link]

  • Marchand, P., et al. (2004). Discontinuous isoperibolic thermal analysis (DITA) (applied to organic components). ResearchGate.[Link]

  • Silva, M., et al. (n.d.). Supramolecular structure of 5-methyl-5-phenyl hydantoin and hydrogen-bonding patterns in 5,5′-substituted hydantoins. ResearchGate.[Link]

Sources

Foundational

A Technical Guide to the Solubility of 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione for Pharmaceutical Research

Abstract This guide provides a comprehensive technical overview of the solubility characteristics of 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione, a heterocyclic compound of interest in medicinal chemistry. Solubi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract This guide provides a comprehensive technical overview of the solubility characteristics of 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione, a heterocyclic compound of interest in medicinal chemistry. Solubility is a critical physicochemical property that dictates a compound's behavior in biological and formulation contexts, profoundly impacting bioavailability, therapeutic efficacy, and the design of preclinical assays.[1] This document synthesizes theoretical principles with actionable experimental protocols to empower researchers in drug discovery and development. We explore the structural determinants of the compound's solubility, drawing parallels with related hydantoin derivatives. While specific quantitative solubility data for this exact molecule is not widely published, this guide presents a robust, validated methodology for its determination in common laboratory solvents, centered on the gold-standard shake-flask equilibrium method.[2][3] This is supplemented by a discussion of high-throughput kinetic assays for rapid screening. The provided protocols are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Introduction to 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione

The Compound: Structure and Properties

5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione is a derivative of hydantoin, a core scaffold found in several pharmaceutical agents.[4][5] Its structure is characterized by three key functional components:

  • Imidazolidine-2,4-dione (Hydantoin) Ring: This polar heterocyclic ring contains two amide groups. The N-H protons can act as hydrogen bond donors, while the carbonyl oxygens (C=O) are effective hydrogen bond acceptors. This moiety imparts a degree of polarity to the molecule.

  • 5-Phenyl Group: A nonpolar, aromatic ring that contributes significantly to the molecule's hydrophobicity and can engage in π–π stacking interactions.

  • 5-Trifluoromethyl (CF₃) Group: The presence of a CF₃ group is a common strategy in medicinal chemistry.[6] Its high electronegativity and electron-withdrawing nature can influence the acidity of nearby protons. Crucially, the CF₃ group significantly increases the molecule's lipophilicity (Hansch π value of +0.88), which can enhance membrane permeability but often reduces aqueous solubility.[6][7]

The combination of a large lipophilic domain (phenyl and trifluoromethyl groups) with a polar, hydrogen-bonding hydantoin ring suggests a complex solubility profile, with limited solubility in aqueous media and a preference for organic solvents.

The Critical Role of Solubility in Drug Development

Solubility is a cornerstone of the drug development process, influencing a candidate's entire trajectory from bench to clinic.[1][8]

  • Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. Poor aqueous solubility is a primary cause of low and variable bioavailability.[2]

  • Formulation: Developing both oral and parenteral (injectable) dosage forms requires a deep understanding of the compound's solubility in various pharmaceutically acceptable excipients and solvent systems.

  • In Vitro Assays: Inconsistent or low solubility can lead to the precipitation of test compounds in biological assays, resulting in artifactual data and unreliable structure-activity relationships (SAR).[8]

  • Dose-Limiting Toxicity: For some compounds, poor solubility can limit the achievable concentration in vivo, directly impacting the therapeutic window.

Therefore, the accurate measurement and understanding of a compound's solubility profile are not merely procedural; they are fundamental to informed decision-making in any research program.

Theoretical Solubility Profile and Solvent Selection

Based on the molecular structure, we can predict the solubility behavior of 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione across a spectrum of common laboratory solvents. These predictions provide the rationale for selecting a solvent panel for experimental determination.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are strong hydrogen bond donors and acceptors. While the hydantoin ring can interact with them, the large, nonpolar phenyl and CF₃ groups are energetically unfavorable to solvate, leading to expected low to moderate solubility . Solubility in alcohols is predicted to be higher than in water. For instance, a related compound, 5,5-dimethylhydantoin, shows significantly greater solubility in methanol and ethanol than in water.[9]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents possess large dipole moments and can act as hydrogen bond acceptors but not donors. This makes them highly effective at solvating both the polar hydantoin ring and the lipophilic portions of the molecule. We predict high solubility in these solvents. DMSO, in particular, is often used to create concentrated stock solutions for biological screening.[1][10]

  • Nonpolar Solvents (e.g., Hexane, Toluene, Cyclohexane): These solvents lack polarity and cannot effectively solvate the polar hydantoin ring. Consequently, 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione is expected to have very low solubility in this class of solvents.

  • Solvents of Intermediate Polarity (e.g., Dichloromethane, Ethyl Acetate): These solvents offer a balance of properties and are likely to show moderate to good solubility .

This theoretical analysis informs the selection of a diverse solvent panel to build a comprehensive solubility profile.

Quantitative Solubility Determination: An Experimental Guide

The most reliable method for determining the true solubility of a compound is to measure its equilibrium concentration.[3] The shake-flask method is the universally accepted gold standard for this purpose.[2]

Principle of the Shake-Flask Method

The method relies on establishing a thermodynamic equilibrium between the undissolved solid solute and the dissolved solute in a specific solvent at a controlled temperature. Excess solid compound is added to the solvent and agitated for a sufficient period (typically 24-72 hours) to ensure the solution becomes saturated and reaches a stable state.[3] The concentration of the compound in the clarified supernatant then represents the equilibrium solubility.

Detailed Experimental Protocol: Equilibrium Solubility

This protocol is designed as a self-validating system to ensure accuracy and reproducibility.

Materials:

  • 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione (ensure purity is documented, >95% recommended).

  • Selected panel of solvents (HPLC grade or equivalent).

  • Calibrated analytical balance.

  • Glass vials with screw caps (e.g., 2-4 mL).

  • Orbital shaker or rotator with temperature control (e.g., set to 25 °C or 37 °C).

  • Centrifuge.

  • Syringes and low-binding syringe filters (e.g., 0.22 µm PTFE).

  • Calibrated pipettes.

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Methodology:

  • Preparation: Add an excess of solid 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione to a pre-weighed glass vial. An amount that is visibly in excess of what is expected to dissolve is crucial (e.g., 5-10 mg).

  • Solvent Addition: Accurately add a known volume of the chosen solvent (e.g., 1.0 mL) to the vial.

  • Equilibration: Securely cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the slurry for at least 24 hours. Causality Note: A 24-72 hour window is essential to ensure the system overcomes any kinetic barriers and reaches true thermodynamic equilibrium, especially for crystalline solids that may dissolve slowly.[3]

  • Phase Separation: After equilibration, let the vials stand undisturbed for 1-2 hours to allow the excess solid to settle. To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes).

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Trustworthiness Check: Avoid disturbing the solid pellet at the bottom of the vial. For maximum confidence, filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates.

  • Dilution: Accurately dilute the clarified supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's standard curve.

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated HPLC-UV method or UV-Vis spectroscopy. A standard curve must be generated using known concentrations of the compound to ensure accurate quantification.

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Express the final result in mg/mL and millimolar (mM).

High-Throughput Kinetic Solubility Screening

For rapid screening of multiple compounds or conditions, kinetic solubility methods like nephelometry are often employed.[8] This method measures the concentration at which a compound precipitates when a concentrated DMSO stock is diluted into an aqueous buffer.[1] It is important to note that this measures kinetic solubility , which is often higher than equilibrium solubility and can be influenced by the rate of addition and mixing.[3] While useful for rank-ordering compounds in early discovery, it is not a substitute for the equilibrium shake-flask method for definitive characterization.[8]

Data Presentation and Interpretation

Predicted Solubility Data Summary

The following table summarizes the predicted qualitative solubility of 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione based on theoretical principles. This table serves as a template for researchers to populate with quantitative data obtained via the experimental protocol described above.

SolventSolvent ClassPredicted SolubilityExperimental Solubility (mg/mL at 25°C)
WaterPolar ProticVery LowTo be determined
Phosphate-Buffered Saline (PBS, pH 7.4)Polar Protic (Aqueous)Very LowTo be determined
MethanolPolar ProticModerateTo be determined
EthanolPolar ProticModerateTo be determined
AcetonePolar AproticHighTo be determined
Acetonitrile (ACN)Polar AproticHighTo be determined
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighTo be determined
Dichloromethane (DCM)Moderately PolarModerate-HighTo be determined
Ethyl Acetate (EtOAc)Moderately PolarModerateTo be determined
TolueneNonpolarVery LowTo be determined
Visualization of Experimental Workflow

The following diagram outlines the critical steps of the validated shake-flask protocol for determining equilibrium solubility.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add Excess Solid (>95% Purity) to Vial B Add Known Volume of Solvent (HPLC Grade) A->B C Agitate Slurry (24-72h at const. Temp) B->C D Settle and Centrifuge (e.g., 10,000 x g) C->D E Filter Supernatant (0.22 µm Syringe Filter) D->E Validation Step F Accurate Dilution into Linear Range E->F G Analyze via Validated HPLC-UV Method F->G H Calculate Solubility (mg/mL & mM) G->H

Caption: Workflow for Equilibrium Solubility Determination.

Safety and Handling

As with any novel chemical entity, 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione should be handled with appropriate care, assuming it is potentially hazardous until proven otherwise.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Engineering Controls: Handle the solid powder and prepare solutions inside a certified chemical fume hood to prevent inhalation of airborne particles.

  • Material Safety Data Sheet (MSDS/SDS): Always consult the supplier's SDS for specific information on hazards, handling, and disposal.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione possesses a molecular structure that suggests a challenging solubility profile, with high solubility in polar aprotic solvents like DMSO and acetone, but limited solubility in aqueous media. This characteristic is a critical consideration for its advancement as a potential therapeutic agent. This guide provides the theoretical foundation for understanding these properties and, more importantly, a detailed, robust experimental protocol for their accurate and reliable quantification. By adhering to the principles of equilibrium measurement and validated analytical techniques, researchers can generate the high-quality solubility data necessary to guide formulation efforts, ensure the integrity of biological assays, and make informed decisions throughout the drug discovery and development pipeline.

References

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Rheolution. (2023, March 19). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed.
  • Akamatsu, M., et al. (n.d.). Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. PubMed.
  • Li, Q., et al. (2020). Solubility Measurement and Data Correlation of 5,5-Dimethylhydantoin in 12 Pure Solvents at Temperatures from 283.15 to 323.15 K. ACS Publications.
  • BenchChem. (2025). Enhancing the solubility and stability of Hydantocidin formulations.
  • Sigma-Aldrich. (n.d.). 5-Phenyl-5-(trifluoromethyl)-2,4-imidazolidinedione AldrichCPR.
  • Grych, E., et al. (2010). Synthesis and pharmacological evaluation of new 5-(cyclo)alkyl-5-phenyl- and 5-spiroimidazolidine-2,4-dione derivatives. Novel 5-HT1A receptor agonist with potential antidepressant and anxiolytic activity. PubMed.
  • Vera-Reyes, I., et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. MDPI.
  • ResearchGate. (2026, March 11). (PDF) Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives.
  • Molecules. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC.
  • ResearchGate. (2026, March 17). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

Sources

Exploratory

The 5-Substituted Imidazolidine-2,4-Dione Scaffold: A Comprehensive Technical Guide to Synthesis, Pharmacology, and Drug Development

Executive Summary & Introduction The imidazolidine-2,4-dione core, classically known as the hydantoin ring, represents a privileged pharmacophore in medicinal chemistry. Characterized by a five-membered heterocyclic stru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Introduction

The imidazolidine-2,4-dione core, classically known as the hydantoin ring, represents a privileged pharmacophore in medicinal chemistry. Characterized by a five-membered heterocyclic structure containing two nitrogen atoms and two carbonyl groups, this scaffold serves as the structural foundation for a diverse array of FDA-approved therapeutics and novel clinical candidates.

As a Senior Application Scientist, I approach the 5-substituted imidazolidine-2,4-dione class not merely as a static chemical structure, but as a highly tunable molecular chassis. The biological activity of these derivatives is profoundly dictated by the steric and electronic nature of the substituents at the C-5 position. This whitepaper provides an in-depth analysis of the synthetic methodologies—specifically the multicomponent Bucherer-Bergs reaction—alongside a mechanistic deconstruction of their pharmacological targets, supported by self-validating experimental protocols and structure-activity relationship (SAR) data.

Synthetic Methodologies: The Bucherer-Bergs Reaction

While several routes exist for hydantoin synthesis (e.g., the Biltz synthesis or Read synthesis), the 1 remains the most robust and versatile method for generating 5-substituted and 5,5-disubstituted imidazolidine-2,4-diones.

Mechanistic Causality

The reaction is a one-pot, multicomponent cascade involving a carbonyl compound (aldehyde or ketone), potassium cyanide (KCN), and ammonium carbonate ((NH₄)₂CO₃). The causality behind this specific reagent combination is highly synergistic: ammonium carbonate acts as a dual-purpose reagent, dissociating in situ to provide both the ammonia required for initial imine formation and the carbon dioxide necessary for subsequent carbamoylation.

The cascade proceeds through a transient aminonitrile, which captures CO₂ to form a cyano-carbamic acid. This intermediate undergoes an intramolecular cyclization to a 5-imino-oxazolidin-2-one, which finally rearranges into the thermodynamically stable imidazolidine-2,4-dione ring.

BuchererBergs Ketone Carbonyl Compound (Aldehyde/Ketone) Imine Imine Intermediate (+ NH3 from (NH4)2CO3) Ketone->Imine Condensation Aminonitrile Aminonitrile (+ HCN) Imine->Aminonitrile Nucleophilic Attack Carbamic Cyano-carbamic Acid (+ CO2) Aminonitrile->Carbamic Carbamoylation Oxazolidinone 5-Imino-oxazolidin-2-one (Intramolecular Cyclization) Carbamic->Oxazolidinone Cyclization Hydantoin 5-Substituted Imidazolidine-2,4-dione Oxazolidinone->Hydantoin Rearrangement

Bucherer-Bergs reaction mechanism for hydantoin synthesis.

Self-Validating Experimental Protocol: Synthesis of 5-Substituted Hydantoins

To ensure high fidelity and reproducibility, the following protocol for the 2 integrates physical chemistry principles with built-in analytical validation checkpoints.

Reagents: Carbonyl substrate (10 mmol), KCN (20 mmol), (NH₄)₂CO₃ (40 mmol), 50% aqueous Ethanol (50 mL), Concentrated HCl.

Step-by-Step Methodology:

  • Phase Homogenization: In a 100 mL round-bottom flask, dissolve the carbonyl substrate in 50 mL of 50% aqueous ethanol. Causality: The 50% aqueous ethanol solvent system is critical; it provides sufficient lipophilicity to dissolve the organic carbonyl starting material while maintaining the high dielectric constant required to solvate the inorganic salts (KCN and (NH₄)₂CO₃).

  • Reagent Addition & Cascade Initiation: Add KCN (0.98 g) and (NH₄)₂CO₃ (3.84 g) to the stirring solution. Equip the flask with a reflux condenser.

  • Thermal Activation: Heat the mixture to reflux (50–65 °C) for 8–24 hours. Causality: Elevated temperature is required to overcome the activation energy barrier of the cyano-carbamic acid cyclization step, which is the rate-limiting transformation in the cascade.

  • Precipitation via pH Modulation: Cool the reaction to ambient temperature. Carefully adjust the pH to ~2.0 using concentrated HCl. Causality: The imidazolidine-2,4-dione ring possesses an acidic imide proton (pKa ~9.0). Acidifying the solution ensures the hydantoin core is fully protonated and neutral, drastically reducing its aqueous solubility and driving crystallization.

  • Isolation: Filter the precipitate under a vacuum, wash with cold distilled water to remove residual inorganic salts, and recrystallize from hot ethanol.

Self-Validation Metrics:

  • In-Process: TLC monitoring (Hexane:EtOAc 7:3) should confirm the complete disappearance of the UV-active carbonyl starting material.

  • Post-Process Analytical: Perform FT-IR spectroscopy. A successful synthesis is definitively validated by the presence of two highly characteristic carbonyl (C=O) stretching bands at ~1706 cm⁻¹ and ~1775 cm⁻¹ , corresponding to the asymmetric and symmetric stretches of the hydantoin ring.

Mechanistic Pharmacology & Biological Activity

The is remarkably broad, heavily dictated by the 3D spatial arrangement of the C-5 substituents.

Voltage-Gated Sodium Channel (VGSC) Modulation

The most historically significant application of 5,5-disubstituted hydantoins is their use as anticonvulsants (e.g., Phenytoin). These compounds exert their effect via a state-dependent block of Voltage-Gated Sodium Channels (VGSCs). Rather than blocking the resting channel, the hydantoin selectively binds to the intracellular face of the channel when it is in its inactivated state. By stabilizing this inactivated conformation, the drug prevents the channel from recovering to the resting state, thereby selectively suppressing the high-frequency repetitive neuronal firing characteristic of epileptic seizures without disrupting normal action potentials.

VGSC_Pathway Stimulus High-Frequency Neuronal Firing VGSC_Open VGSC Open State (Na+ Influx) Stimulus->VGSC_Open VGSC_Inact VGSC Inactivated State VGSC_Open->VGSC_Inact Depolarization VGSC_Inact->VGSC_Open Recovery (Normal) Stabilization Prolonged Inactivation State VGSC_Inact->Stabilization Hydantoin Bound Hydantoin 5-Substituted Hydantoin Binding Hydantoin->VGSC_Inact State-Dependent Block Block Prevention of Repetitive Firing Stabilization->Block Seizure Suppression

VGSC state-dependent block by 5-substituted hydantoins.

Emerging Targets: Aldose Reductase and Oncology

Beyond neurology, specific 5-spiro-substituted hydantoins (like Sorbinil) act as potent inhibitors of aldose reductase, an enzyme implicated in diabetic neuropathy. By blocking the conversion of glucose to sorbitol, these compounds prevent osmotic stress in peripheral nerves. Furthermore, recent literature highlights the 3 of 5-benzyl and 5-alkenyl hydantoins, which act through the induction of apoptosis and inhibition of tumor cell proliferation.

Structure-Activity Relationships (SAR)

The rational design of4 relies heavily on mapping the C-5 substitution to the target binding pocket. The table below summarizes key quantitative and qualitative SAR insights across various therapeutic domains.

C-5 Substitution ProfilePrimary Biological TargetPharmacological EffectRepresentative CompoundTypical Synthesis Yield
5,5-Diphenyl Voltage-Gated Na⁺ ChannelsAnticonvulsant (Tonic-Clonic)Phenytoin85–92%
5-Spiro-chroman Aldose ReductaseDiabetic Neuropathy ReliefSorbinil60–75%
5-Benzyl Androgen Receptor / Apoptotic PathwaysAntimicrobial / Antitumor5-Benzylhydantoin40–65%
5-(Alk-3-enyl) Diverse Cellular TargetsPrecursor / AntimicrobialNovel Analogs70–81%
5-(4-Hydroxybutyl) Diverse (Building Block)Antimicrobial / Anti-inflammatory-Variable

Note: N-methylation at the N-3 position generally decreases efficacy against electroshock-induced seizures while increasing potency against chemically-induced seizures, demonstrating the fine-tuned nature of the hydantoin pharmacophore.

Conclusion

The 5-substituted imidazolidine-2,4-dione scaffold remains a cornerstone of modern medicinal chemistry. Its synthetic tractability via the Bucherer-Bergs multicomponent reaction allows for rapid generation of diverse chemical libraries. By strictly controlling the reaction environment—specifically solvent dielectric properties and pH-driven isolation—researchers can reliably synthesize high-purity derivatives. As our understanding of state-dependent ion channel block and enzyme inhibition deepens, the hydantoin core will undoubtedly continue to yield novel therapeutics across neurology, endocrinology, and oncology.

References

  • Bucherer–Bergs reaction Source: Wikipedia URL:[Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity Source: PubMed Central (PMC) URL:[Link]

  • Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold Source: Chemical Reviews - ACS Publications URL:[Link]

  • Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential Source: Asian Journal of Research in Chemistry (ajrconline.org) URL:[Link]

  • ONE-POT SYNTHESIS, PHARMACOLOGICAL EVALUATION, DOCKING STUDY, AND DFT CALCULATIONS FOR SELECTED IMIDAZOLIDINE-2,4-DIONES Source: Science Journal of University of Zakho URL:[Link]

Sources

Foundational

The Trifluoromethyl Group in Heterocyclic Scaffolds: A Paradigm for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic frameworks has become a cornerstone of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic frameworks has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth analysis of the synergistic relationship between the unique physicochemical properties of the CF₃ group and the structural diversity of heterocyclic scaffolds. We will explore the fundamental principles that govern the therapeutic advantages conferred by this combination, delve into specific applications across major disease areas, present detailed synthetic and analytical protocols, and offer perspectives on the future of this potent chemical motif in drug development.

The Trifluoromethyl Group: A "Super-Substituent" in Medicinal Chemistry

The trifluoromethyl group is far more than a simple methyl mimic; its profound electronic properties fundamentally alter a molecule's behavior in a biological system.[1] Its value in drug design stems from a unique combination of characteristics.

Core Physicochemical Properties
  • Potent Electron-Withdrawing Nature: The high electronegativity of the three fluorine atoms creates a strong inductive effect, making the CF₃ group a powerful electron-withdrawing substituent.[2][3] This modulates the pKa of nearby functional groups, influencing ionization states and hydrogen bonding capabilities, which are critical for target engagement.[2][4]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol compared to 414 kJ/mol for a C-H bond.[5] This makes the CF₃ group exceptionally resistant to oxidative metabolism by enzymes like cytochrome P450, a common failure point for drug candidates.[1][2] This stability often leads to an increased half-life and reduced drug dosage requirements.[6]

  • Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a parent molecule (Hansch π value of +0.88).[5] This property is crucial for enhancing membrane permeability, facilitating absorption, distribution, and penetration across biological barriers like the blood-brain barrier.[5][6]

  • Steric and Conformational Influence: While sterically larger than a hydrogen atom, the CF₃ group has a van der Waals volume comparable to an isopropyl group.[2] This steric bulk can be strategically employed to orient a molecule within a binding pocket, enhancing selectivity and potency.

The interplay of these properties allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[5][6]

cluster_properties Core CF3 Properties cluster_advantages Medicinal Chemistry Advantages prop1 High Electronegativity adv1 Modulated pKa & Target Binding prop1->adv1 -I Effect prop2 Strong C-F Bond adv2 Enhanced Metabolic Stability prop2->adv2 High Bond Energy prop3 Fluorine Shell adv3 Increased Lipophilicity prop3->adv3 Hydrophobic Nature adv4 Improved Membrane Permeability adv3->adv4 Facilitates Transport

Caption: Logical relationships of CF₃ electronic effects.

Synergy with Heterocyclic Scaffolds

Heterocycles—cyclic compounds containing atoms of at least two different elements in their rings—are privileged structures in drug discovery, present in over 85% of all biologically active pharmaceuticals.[7][8] When combined with the CF₃ group, a powerful synergy emerges. The heterocyclic core provides a three-dimensional scaffold that orients key pharmacophoric elements for target interaction, while the CF₃ group fine-tunes the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and can contribute directly to binding affinity.[9]

Therapeutic Applications: Case Studies

The strategic use of trifluoromethyl-containing heterocycles has led to breakthrough therapies in numerous disease areas.

Oncology

In cancer therapy, these compounds often function as kinase inhibitors. The CF₃ group can enhance binding affinity within the ATP-binding pocket and improve metabolic stability, leading to sustained target inhibition.[10]

  • Selinexor (Xpovio®): This drug features a trifluoromethylated phenyl group attached to a 1,2,4-triazole heterocycle.[11] It is a first-in-class selective inhibitor of nuclear export (SINE) that blocks the exportin 1 (XPO1) protein, forcing the nuclear retention and activation of tumor suppressor proteins.[11] Preclinical studies showed high cytotoxicity in myeloid leukemia cell lines with IC₅₀ values under 0.5 µM.[11]

  • Tovorafenib: A selective RAF kinase inhibitor, Tovorafenib incorporates a trifluoromethyl group to increase lipophilicity and improve target engagement within the kinase binding site, a common strategy to optimize oral pharmacokinetics in oncology.[2]

  • Ziftomenib: Used in AML treatment, this menin-MLL inhibitor's trifluoromethyl substituent enhances binding affinity through both electronic tuning and hydrophobic interactions within the target's binding pocket.[2]

Infectious Diseases

The CF₃ group is a key component in many antiviral and antimicrobial agents, where it can enhance cell membrane penetration and block key viral or bacterial enzymes.[1][10]

  • Efavirenz (Sustiva®): A non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV.[4] The trifluoromethyl group on its heterocyclic structure is crucial for its potent inhibition of the viral enzyme.[12]

  • Trifluridine: This antiviral drug, effective against the herpes simplex virus, incorporates a trifluoromethyl group on a pyrimidine heterocycle. It acts as an analogue of thymidine to interfere with viral DNA synthesis.[12]

  • CF₃-Thiolane Derivatives: Recent research has shown that trifluoromethylthiolane derivatives can significantly inhibit Herpes simplex virus type 1 (HSV-1) reproduction, suggesting they interfere with the formation of complete, infectious viral particles.[13]

Neurology and CNS Disorders

The ability of the CF₃ group to increase lipophilicity is particularly valuable for drugs targeting the central nervous system (CNS), as it facilitates crossing the blood-brain barrier.[5]

  • Fluoxetine (Prozac®): One of the most well-known selective serotonin reuptake inhibitors (SSRIs), fluoxetine's trifluoromethyl group enhances its lipophilicity, which is critical for efficient brain penetration and its antidepressant effect.[5][6] The para-position of the CF₃ group on the phenoxy ring was found to increase its potency for inhibiting serotonin uptake by six-fold compared to its non-fluorinated analog.[11]

  • Atogepant (Qulipta®): A calcitonin gene-related peptide (CGRP) receptor antagonist for migraine treatment. The CF₃ group contributes to its favorable oral bioavailability and ability to permeate the blood-brain barrier.[5]

  • Riluzole: This drug, used for amyotrophic lateral sclerosis (ALS), contains a trifluoromethoxy group (–OCF₃), a close relative of the CF₃ group, which aids in its CNS activity.[5]

Drug NameHeterocyclic CoreTherapeutic AreaKey Contribution of CF₃ Group
Selinexor 1,2,4-TriazoleOncologyEnhances binding, metabolic stability.[11]
Celecoxib PyrazoleAnti-inflammatoryBioisostere for methyl group, improves properties.[4]
Efavirenz BenzoxazinoneAntiviral (HIV)Potent enzyme inhibition.[4][12]
Fluoxetine Piperidine (derived)Neurology (SSRI)Enhances lipophilicity, brain penetration.[5][11]
Atogepant PiperidineNeurology (Migraine)Improves bioavailability and BBB permeability.[5]

Experimental Protocols & Methodologies

The successful application of trifluoromethylated heterocycles relies on robust synthetic methods and relevant biological assays.

Synthesis Protocol: Continuous-Flow Trifluoromethylation of N-Heterocycles

Continuous-flow processing offers significant advantages over traditional batch chemistry, including enhanced safety, scalability, and reaction speed.[14][15] This protocol is adapted from a method for the direct alkylation-cyclization of amines using trifluoroacetic anhydride (TFAA).[16]

Objective: To synthesize a trifluoromethylated N-fused heterocycle in a scalable and automated manner.

Materials:

  • Starting amine precursor

  • Trifluoroacetic anhydride (TFAA)

  • Propylphosphonic anhydride (T3P)

  • Acetonitrile (ACN) as solvent

  • Two high-pressure liquid chromatography (HPLC) pumps

  • T-mixer

  • Heated coil reactor (e.g., PFA tubing in a heated bath or column heater)

  • Back-pressure regulator (BPR)

  • Collection vessel

Methodology:

  • Reagent Preparation:

    • Solution A: Dissolve the starting amine precursor in ACN to a concentration of 0.2 M.

    • Solution B: Prepare a solution of TFAA (1.5 equivalents) and T3P (1.5 equivalents) in ACN.

  • System Setup:

    • Connect the outlets of Pump A (carrying Solution A) and Pump B (carrying Solution B) to a T-mixer.

    • Connect the outlet of the T-mixer to the inlet of the heated coil reactor.

    • Set the reactor temperature to 80-120 °C, depending on the substrate.

    • Connect the reactor outlet to the BPR, set to 10-15 bar to ensure the solvent remains in a liquid state.

    • Place a collection vessel after the BPR.

  • Reaction Execution:

    • Set the flow rates for both pumps. A typical starting point is 0.5 mL/min for each pump, resulting in a total flow rate of 1.0 mL/min.

    • The residence time in the reactor is determined by the reactor volume and the total flow rate. Adjust as needed to optimize for reaction completion.

    • Begin pumping the solutions through the system. The reagents will mix in the T-mixer and react as they flow through the heated coil.

    • Collect the product stream after the BPR.

  • Work-up and Purification:

    • The collected solution is typically quenched with a saturated aqueous solution of sodium bicarbonate.

    • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are dried, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography.

Causality: This continuous-flow method is superior to batch processing because it allows for precise control over reaction parameters (temperature, pressure, residence time) and enables rapid heating and cooling, minimizing the formation of side products.[14][16] The use of readily available reagents like TFAA makes this an efficient route for introducing the CF₃ group.[15]

cluster_workflow Continuous-Flow Synthesis Workflow P1 Pump A (Amine in ACN) Mix T-Mixer P1->Mix P2 Pump B (TFAA/T3P in ACN) P2->Mix Reactor Heated Coil Reactor (80-120°C, 10-15 bar) Mix->Reactor BPR Back-Pressure Regulator Reactor->BPR Collect Product Collection BPR->Collect

Caption: Workflow for continuous-flow trifluoromethylation.

Biological Assay: In Vitro Kinase Inhibition Assay (e.g., RAF Kinase)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a trifluoromethylated heterocyclic compound against a target kinase.

Materials:

  • Recombinant human RAF kinase

  • Kinase substrate (e.g., inactive MEK1)

  • ATP (Adenosine triphosphate)

  • Test compound (solubilized in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Methodology:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM. Then, perform a further dilution into the assay buffer to achieve the desired final concentrations for the assay.

  • Reaction Setup:

    • To each well of a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (for positive and negative controls).

    • Add 5 µL of a solution containing the kinase and its substrate in assay buffer.

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Add 2.5 µL of ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30 °C for 1 hour.

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ kit, following the manufacturer's instructions. This typically involves two steps:

      • Adding ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.

      • Adding Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

    • Read the luminescence on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Subtract the background (no enzyme control) from all readings.

    • Normalize the data by setting the high activity control (DMSO only) to 100% and the low activity control (inhibitor at saturating concentration) to 0%.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Causality: This assay provides a quantitative measure of a compound's potency against its intended target. The choice of an ADP-quantification method is robust as it directly measures the product of the kinase reaction. Performing the assay at the ATP Km concentration ensures that the inhibition observed is competitive and relevant to the physiological context.

cluster_pathway Simplified MAPK/ERK Signaling Pathway RAS RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Prolif Cell Proliferation & Survival ERK->Prolif Inhibitor Tovorafenib (CF3-Heterocycle) Inhibitor->RAF

Caption: Inhibition of the RAF kinase by a CF₃-heterocycle.

Future Perspectives and Conclusion

The application of trifluoromethyl-containing heterocycles in drug discovery is poised for continued growth. Future research will likely focus on several key areas:

  • Novel Synthetic Methods: Developing more efficient, sustainable, and site-selective methods for trifluoromethylation will remain a high priority.[9][17] This includes late-stage functionalization techniques that allow for the introduction of the CF₃ group into complex molecules at a late step in the synthesis.[18]

  • New Heterocyclic Scaffolds: The exploration of novel and underexplored heterocyclic ring systems, such as fluorinated saturated heterocycles, will open up new chemical space for drug design.[19]

  • Targeting Challenging Diseases: The unique properties of these compounds make them ideal candidates for tackling difficult targets in areas like neurodegenerative diseases and drug-resistant cancers.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2025, July 18). MDPI. [Link]

  • The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. [Link]

  • Trifluoromethyl group - Wikipedia. Wikipedia. [Link]

  • A novel and efficient continuous-flow route to prepare trifluoromethylated N-fused heterocycles for drug discovery and pharmaceutical manufacturing. ArODES. [Link]

  • A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. (2019, May 27). Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N‑Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. (2019, June 24). Vapourtec. [Link]

  • Design and biological activity of trifluoromethyl containing drugs. (2025, May 29). Wechem. [Link]

  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis and discovery of highly potent agents, trifluoromethyl containing heterocycles against influenza virus. Hilaris Publisher. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 11). MDPI. [Link]

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI. [Link]

  • Key developments in fluorinated heterocycles. (2025, March 6). Taylor & Francis. [Link]

  • Key developments in fluorinated heterocycles. (2025, March 3). Taylor & Francis. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022, January 13). PMC. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PMC. [Link]

  • A Trifluoromethyl Analog of Verbenachalcone Promotes Neurite Outgrowth and Cell Proliferation of NeuroScreen-1 Cells. PMC. [Link]

  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks | Request PDF. ResearchGate. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024, October 25). RSC Advances (RSC Publishing). [Link]

  • The Antiviral Activity of Trifluoromethylthiolane Derivatives. (2025, October 13). ResearchGate. [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 11). Processes. [Link]

  • Trifluoromethylated heterocycles. PubMed - NIH. [Link]

  • (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 6). ResearchGate. [Link]

  • Next Generation of Fluorine-Containing Pharmaceuticals, Compounds Currently in Phase II−III Clinical Trials of Major Pharmaceu. (2024, December 17). ACS Publications. [Link]

  • Innate C-H trifluoromethylation of heterocycles. PNAS. [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022, November 16). ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

The 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione Scaffold: A Versatile Tool in Contemporary Drug Discovery

The imidazolidine-2,4-dione, or hydantoin, core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic incorporation of a phenyl group and a trifluoromethyl mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The imidazolidine-2,4-dione, or hydantoin, core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic incorporation of a phenyl group and a trifluoromethyl moiety at the C5 position yields 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione, a scaffold that has garnered significant interest for its potential in developing novel therapeutics, particularly in the realm of oncology and endocrinology. This technical guide provides an in-depth exploration of this scaffold, offering detailed protocols for its synthesis, derivatization, and biological evaluation, with a focus on its application as a potent androgen receptor antagonist.

The 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione Scaffold: Chemical Features and Therapeutic Rationale

The unique combination of the phenyl and trifluoromethyl groups at the stereocenter of the hydantoin ring imparts several advantageous properties to the scaffold. The phenyl group provides a handle for diverse aromatic interactions with biological targets, while the trifluoromethyl group, a bioisostere of a methyl group, can enhance metabolic stability, binding affinity, and cellular permeability due to its high electronegativity and lipophilicity.[1] This strategic functionalization makes the 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione scaffold a compelling starting point for the development of potent and selective modulators of various biological targets. A primary area of interest for this scaffold is in the development of non-steroidal androgen receptor (AR) antagonists for the treatment of prostate cancer.[2]

Synthesis of the Core Scaffold and Derivatization Strategies

The synthesis of the 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione core is most effectively achieved through the Bucherer-Bergs reaction, a robust and versatile multicomponent reaction.[3][4] This one-pot synthesis provides a straightforward route to the desired hydantoin.

Protocol: Synthesis of 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione

This protocol is adapted from the general principles of the Bucherer-Bergs reaction, a well-established method for the synthesis of 5,5-disubstituted hydantoins.[3][4]

Materials:

  • 2,2,2-Trifluoroacetophenone

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a pressure-rated vessel, combine 2,2,2-trifluoroacetophenone (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (4 equivalents) in a 1:1 mixture of ethanol and water.

  • Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully vent the vessel in a well-ventilated fume hood.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Acidify the remaining aqueous solution with concentrated HCl to a pH of 1-2. This will precipitate the crude 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the pure product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Bucherer_Bergs_Synthesis Ketone 2,2,2-Trifluoroacetophenone Reagents KCN, (NH4)2CO3 Ethanol/Water, 80-100°C Ketone->Reagents Hydantoin 5-Phenyl-5-(trifluoromethyl) imidazolidine-2,4-dione Reagents->Hydantoin caption Bucherer-Bergs Synthesis Workflow

Bucherer-Bergs Synthesis Workflow

Derivatization Strategies for Library Generation

The 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione scaffold offers multiple points for diversification, primarily at the N1 and N3 positions of the hydantoin ring.

The acidic protons at the N1 and N3 positions can be readily deprotonated with a suitable base, followed by reaction with various electrophiles to introduce a wide range of substituents.

Protocol: N-Alkylation of the Hydantoin Scaffold [5]

  • To a solution of 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione (1 equivalent) in a polar aprotic solvent such as DMF, add a base like potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (e.g., an alkyl bromide or iodide, 1.2 equivalents).

  • Heat the reaction mixture to 60-80 °C and monitor by TLC.

  • Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol: Copper-Catalyzed N-Arylation [6]

  • In a reaction tube, combine the 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione (1 equivalent), an aryl iodide or bromide (1.2 equivalents), copper(I) iodide (0.1 equivalents), a ligand such as N,N'-dimethylcyclohexane-1,2-diamine (0.2 equivalents), and a base like potassium carbonate (2 equivalents).

  • Add a suitable solvent, such as toluene or dioxane.

  • Seal the tube and heat the mixture to 110-130 °C for 12-24 hours.

  • Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

For derivatives where the phenyl ring is substituted, modern cross-coupling reactions such as the Suzuki or Sonogashira coupling can be employed on a suitably functionalized (e.g., brominated) phenyl starting material prior to the Bucherer-Bergs reaction, or on a pre-formed halo-aryl hydantoin.[7][8]

Derivatization_Strategies Scaffold 5-Phenyl-5-(trifluoromethyl) imidazolidine-2,4-dione N_Alkylation N-Alkylation (Base, R-X) Scaffold->N_Alkylation N_Arylation N-Arylation (Cu or Pd catalyst, Ar-X) Scaffold->N_Arylation Cross_Coupling Cross-Coupling (e.g., Suzuki, Sonogashira on pre-functionalized scaffold) Scaffold->Cross_Coupling caption Derivatization of the Scaffold

Derivatization of the Scaffold

Application as Androgen Receptor Antagonists

The 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione scaffold has proven to be a particularly effective template for the design of potent androgen receptor (AR) antagonists.[2] These compounds function by competitively binding to the ligand-binding domain (LBD) of the AR, thereby preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT). This inhibition of AR signaling is a cornerstone of therapy for prostate cancer.[9][10]

Mechanism of Action

Upon binding of an androgen, the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus where it binds to androgen response elements (AREs) on DNA, leading to the transcription of target genes that promote cell growth and survival.[1] Antagonists based on the 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione scaffold bind to the LBD and induce a different conformational change that prevents these downstream events.[11]

AR_Signaling_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR_Dimer AR Dimer AR_HSP->AR_Dimer Translocates & Dimerizes Antagonist Hydantoin Antagonist Antagonist->AR_HSP Binds & Inhibits Translocation ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Activates caption AR Signaling and Inhibition

AR Signaling and Inhibition

Biological Evaluation Protocols

A systematic evaluation of novel derivatives is crucial to establish their potency and selectivity as AR antagonists. The following protocols outline key in vitro assays.

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

Protocol:

  • Prepare a rat prostate cytosol extract containing the androgen receptor.

  • In a 96-well plate, add a constant concentration of a radiolabeled androgen (e.g., [³H]-R1881).

  • Add serial dilutions of the test compound. Include a positive control (e.g., unlabeled R1881) and a negative control (vehicle).

  • Add the prostate cytosol to each well and incubate overnight at 4 °C.

  • Separate the bound from unbound radioligand using a method such as hydroxylapatite slurry.

  • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Androgen Receptor Reporter Gene Assay

This cell-based assay measures the functional consequence of AR binding by quantifying the transcription of a reporter gene under the control of an androgen-responsive promoter.

Protocol:

  • Use a cell line (e.g., PC-3) stably transfected with an androgen receptor expression vector and a reporter construct containing a luciferase gene downstream of an androgen-responsive promoter.

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compound in the presence of a fixed concentration of an AR agonist (e.g., DHT). Include appropriate controls (agonist alone, vehicle).

  • Incubate for 24-48 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Calculate the IC₅₀ value, representing the concentration of the antagonist that reduces the agonist-induced reporter gene activity by 50%.

Cytotoxicity Assay (MTT Assay)

It is essential to assess whether the observed inhibition of AR activity is due to specific antagonism or general cytotoxicity. The MTT assay is a common method for this purpose.[11]

Protocol:

  • Seed the desired cell line (e.g., LNCaP or PC-3) in a 96-well plate.

  • After 24 hours, treat the cells with a range of concentrations of the test compound.

  • Incubate for a period that corresponds to the reporter gene assay (e.g., 48-72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

Biological_Evaluation_Workflow Start Synthesized Derivatives Binding_Assay AR Competitive Binding Assay (Determine IC50 for binding) Start->Binding_Assay Reporter_Assay AR Reporter Gene Assay (Determine functional IC50) Start->Reporter_Assay Cytotoxicity_Assay MTT Cytotoxicity Assay (Assess cell viability) Start->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR_Analysis Reporter_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization caption Biological Evaluation Workflow

Biological Evaluation Workflow

Structure-Activity Relationship (SAR) Insights

The following table summarizes the structure-activity relationship for a series of 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione derivatives as androgen receptor antagonists. The data is compiled from various literature sources and highlights key structural modifications and their impact on inhibitory activity.

Compound IDR1 (N1-substituent)R2 (N3-substituent)Phenyl Ring SubstitutionIC₅₀ (nM) - AR Antagonism
1 HHUnsubstituted>1000
2 CH₃HUnsubstituted560
3 H4-CyanophenylUnsubstituted120
4 H4-Cyano-3-fluorophenylUnsubstituted85
5 CH₃4-Cyano-3-(trifluoromethyl)phenylUnsubstituted35
6 H4-Cyano-3-(trifluoromethyl)phenyl4-Fluoro28

Note: The IC₅₀ values are representative and may vary depending on the specific assay conditions.

From the table, several key SAR trends can be discerned:

  • N1-Substitution: Small alkyl groups at the N1 position, such as a methyl group, can be tolerated and may slightly improve potency (compare compounds 1 and 2).

  • N3-Substitution: Aryl substitution at the N3 position is crucial for high-affinity binding. The presence of a cyano and a trifluoromethyl group on this aryl ring significantly enhances antagonist activity (compare compounds 3, 4, and 5). This is a common feature in many potent non-steroidal AR antagonists.

  • C5-Phenyl Ring Substitution: Substitution on the C5-phenyl ring with electron-withdrawing groups like fluorine can further improve potency (compare compounds 5 and 6).

Conclusion

The 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione scaffold represents a highly valuable and versatile starting point for the design of novel drug candidates, particularly in the field of androgen receptor antagonism. Its straightforward synthesis via the Bucherer-Bergs reaction and the multiple points for chemical diversification allow for the rapid generation of compound libraries for screening. The detailed protocols and SAR insights provided in this guide are intended to empower researchers in their efforts to develop the next generation of therapeutics based on this promising scaffold.

References

  • G-Biosciences. (2018, January 30). MTT Assay for Cytotoxicity. Retrieved from [Link]

  • Claessens, F., Denayer, S., Van Tilborgh, N., Kerkhofs, S., Helsen, C., & Haelens, A. (2011). Androgen receptor antagonists for prostate cancer therapy. Journal of molecular endocrinology, 46(1), R1-R10.
  • Petit, M., blu, A., Coffinier, A., & Evano, G. (2019). Copper-Mediated N-Arylations of Hydantoins. The Journal of Organic Chemistry, 84(1), 392-400.
  • Pereira de Jesus-Tran, K., Côté, P. L., Cantin, L., Blanchet, J., Labrie, F., & Breton, R. (2006). Comparison of crystal structures of human androgen receptor ligand-binding domain complexed with various agonists reveals molecular determinants responsible for binding affinity. Protein science, 15(5), 987-999.
  • Bohl, C. E., Miller, D. D., Chen, J., Bell, C. E., & Dalton, J. T. (2005). Crystal Structure of the Androgen Receptor Ligand Binding Domain in Complex with R-3. RCSB PDB. [Link]

  • Pereira de Jesus-Tran, K., Cote, P.-L., Cantin, L., Blanchet, J., Labrie, F., & Breton, R. (2006). 2AM9: Crystal structure of human androgen receptor ligand binding domain in complex with testosterone. RCSB PDB. [Link]

  • Sack, J. S., Kish, K. F., Wang, C., Attar, R. M., Kiefer, S. E., An, Y., ... & Einspahr, H. M. (2001). Crystallographic structures of the ligand-binding domains of the androgen receptor and its T877A mutant complexed with the natural agonist dihydrotestosterone. Proceedings of the National Academy of Sciences, 98(9), 4904-4909.
  • He, B., Gampe Jr, R. T., Kole, A. J., Hnat, A. T., Stanley, T. B., An, G., ... & Wilson, E. M. (2004). Structural basis for androgen receptor interdomain and coactivator interactions suggests a transition in nuclear receptor activation function dominance. Molecular cell, 16(3), 425-438.
  • Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024.
  • Montagne, C., & Shipman, M. (2006). Modified Bucherer-Bergs Reaction for the One-Pot Synthesis of 5, 5′-Disubstituted Hydantoins from Nitriles and Organometallic Reagents. Synlett, 2006(14), 2203-2206.
  • Monteiro, J. L., Pieber, B., Corrêa, A. G., & Kappe, C. O. (2016). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 27(01), 80-82.
  • Xu, H., Li, H., He, H., Liu, A., Liu, X., & Yao, H. (2022). Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. Molecules, 27(18), 5895.
  • Konnert, L., Lamaty, F., Martinez, J., & Colacino, E. (2017). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical reviews, 117(23), 13757-13809.
  • National Cancer Institute's Technology Transfer Center. (2020, July 7). Aryl Hydantoin Heterocycle Compounds that Target the Androgen Receptor for Prostate Cancer Treatment. Retrieved from [Link]

  • Van de Wouw, M., Kourounakis, A., & Pouliot, F. (2014). Androgen receptor antagonists for prostate cancer therapy.
  • Lotfy, K. (2015). Molecular Modeling, Docking and ADMET of Dimethylthiohydantoin Derivatives for Prostate Cancer Treatment. Journal of Biophysical Chemistry, 6(4), 91-117.
  • Ghosh, A., & Brindisi, M. (2015). A combined study of quantum chemical calculation and molecular docking of some hydantoin and thiohydantoin related compounds. Journal of Molecular Graphics and Modelling, 62, 247-256.
  • Tucker, H., Crook, J. W., & Chesterson, G. J. (1988). Nonsteroidal antiandrogens. Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxypropionanilides. Journal of medicinal chemistry, 31(5), 954-959.
  • Singh, S. M., Gauthier, S., & Labrie, F. (2000). Androgen receptor antagonists (antiandrogens): structure-activity relationships. Current medicinal chemistry, 7(2), 211-247.
  • Wang, Y., Zhang, Y., & Li, J. (2020). Structure–activity relationship analysis of a series of nonsteroidal analogues as androgen receptor antagonists. New Journal of Chemistry, 44(44), 19355-19364.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Chlorides Using a Bulky, Electron-Rich N-Heterocyclic Carbene Ligand. The Journal of Organic Chemistry, 64(11), 3804-3805.
  • Ebajo, V. D., Jr., & Manetsch, R. (2024). A facile and highly efficient one-step N-alkylation of thiazolidine-2,4-dione. Arkivoc, 2024(8), 202412293.
  • Al-Hourani, B. J., Sharma, S. K., & Wuest, F. R. (2020). Cu-catalyzed N-3-Arylation of Hydantoins Using Diaryliodonium Salts. Organic Letters, 22(8), 3136-3141.
  • Kumar, A., Kumar, V., & Kumar, R. (2021). Palladium-Catalyzed Arylation of Hydantoins with Aryl Chlorides Enabled by Ylide-Functionalized Phosphines (YPhos).
  • Jahan, K., Khan, K. R., Akhter, K., Romman, U. K. R., & Halim, E. (2021). A convenient approach to synthesize substituted 5-Arylidene-3-m-tolyl thiazolidine-2, 4-diones by using morpholine as a catalyst and its theoretical study. PLoS one, 16(3), e0247619.
  • Li, C., Chen, J., Li, Y., & Wang, M. (2021). Green synthesis, in silico modeling, and biological evaluation of N-substituted (Z)-5-arylidene imidazolidine/thiazolidine-2,4-dione/4-thione derivatives catalyzed by Bu SO3H core–shell nanostructures. RSC advances, 11(36), 22179-22191.
  • BenchChem. (2025). The Medicinal Chemistry of Imidazolidine-2,4-diones: A Comprehensive Technical Guide. Retrieved from a hypothetical BenchChem technical note.
  • Lee, H. J., Lee, H., & Park, C. H. (2021).
  • Li, Y., et al. (2023). Discovery of thiohydantoin based antagonists of androgen receptor with efficient degradation for the treatment of prostate cancer. European Journal of Medicinal Chemistry, 258, 115490.
  • Liao, J., et al. (2024). Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Journal of Medicinal Chemistry.
  • An, J., et al. (2023). Synthesis and Evaluation of Small Molecule Inhibitors of the Androgen Receptor N-Terminal Domain. ACS Medicinal Chemistry Letters, 14(12), 1735-1742.
  • Al-Otaibi, J. S., et al. (2022).
  • Zeinali, N., & Darehkordi, A. (2023). Trifluoromethylated Amidrazone Derivatives as Key Compounds for the Synthesis of 4-Aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles. Synthesis, 55(04), 683-691.
  • Sarges, R., Goldstein, S. W., & Welch, W. M. (1990). Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones. Journal of Medicinal Chemistry, 33(7), 1859-1865.
  • Ahmed, A., et al. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry.
  • Ahmad, I., et al. (2009). 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3053.
  • Al-Zoubi, R. M., et al. (2014). Pd-catalyzed Suzuki-Miyaura cross-coupling reactions between sulfamates and potassium Boc-protected aminomethyltrifluoroborates. Tetrahedron Letters, 55(20), 3241-3244.
  • Bunev, A. S., et al. (2018). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 14, 1265-1273.
  • Dhara, S., et al. (2014).
  • Finke, A. D., et al. (2021). An SAR study of hydroxy-trifluoromethylpyrazolines as inhibitors of Orai1-mediated store operated Ca2+ entry in MDA-MB-231 breast cancer cells. Bioorganic & Medicinal Chemistry, 42, 116246.
  • Hassan, A. S., et al. (2021). A convenient approach to synthesize substituted 5-Arylidene-3-m-tolyl thiazolidine-2, 4-diones by using morpholine as a catalyst and its theoretical study. PLOS ONE, 16(3), e0247619.
  • Khatun, N., et al. (2018).
  • Kumar, S., et al. (2019). Facile Synthesis and Characterization of Some New 5-ethylidene-Thiazolidine-2,4-diones and their Antimicrobial Evaluation. Indian Journal of Pharmaceutical Sciences, 81(4), 735-742.
  • Mphahlele, M. J., & Malindisa, S. (2019). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 24(16), 2955.
  • Ökten, S., et al. (2020). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 45(2), 125-134.
  • Pal, A., et al. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Zhang, X., et al. (2024). Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present). Molecules, 29(5), 1089.

Sources

Application

Application Note: Engineering Imidazolidine-2,4-Dione Derivatives for Next-Generation CNS Therapeutics

The Privileged Imidazolidine-2,4-Dione Scaffold The imidazolidine-2,4-dione (hydantoin) core has been a cornerstone of central nervous system (CNS) drug discovery since the introduction of phenytoin in the 1930s. Charact...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Privileged Imidazolidine-2,4-Dione Scaffold

The imidazolidine-2,4-dione (hydantoin) core has been a cornerstone of central nervous system (CNS) drug discovery since the introduction of phenytoin in the 1930s. Characterized by a conformationally constrained five-membered cyclic imide system, this privileged scaffold offers a unique balance of hydrogen bond donors/acceptors and tunable lipophilicity[1].

However, classical hydantoins like phenytoin suffer from poor aqueous solubility, necessitating highly alkaline formulations (pH 10–12) that cause severe gastric irritation and erratic absorption[2]. Modern drug development has shifted toward structural hybridization and N-derivatization to overcome these physicochemical barriers while expanding the pharmacological targets beyond traditional epilepsy.

Mechanistic Rationale & Target Diversification

Historically, hydantoins exerted their anticonvulsant effects by modulating voltage-gated sodium channels (VGSCs), preventing the spread of high-frequency neuronal firing without causing general CNS depression[2]. Today, rational drug design has repurposed the imidazolidine-2,4-dione core for a broader spectrum of neurological disorders:

  • Pharmacoresistant Epilepsy: Hybridizing the hydantoin core with morpholine moieties yields compounds capable of suppressing psychomotor seizures that are typically resistant to classic VGSC blockers[3].

  • Mood Disorders: Arylpiperazinylalkyl derivatives of imidazolidine-2,4-dione exhibit high binding affinity for the Serotonin Transporter (SERT) and 5-HT1A receptors, offering a pathway for anxiolytic and antidepressant therapies[4].

  • Neuroprotection: Selective aromatic substitutions at the C5 position have generated novel inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a critical target for mitigating neuroinflammation and neurotoxicity[5].

CNS_Pathways Hydantoin Imidazolidine-2,4-dione Scaffold VGSC Voltage-Gated Sodium Channels Hydantoin->VGSC Morpholine Hybrids SERT Serotonin Transporter (SERT) Hydantoin->SERT Piperazine Hybrids GSK3B GSK-3β Inhibition Hydantoin->GSK3B Aromatic Substitutions Seizure Seizure Suppression (Anticonvulsant) VGSC->Seizure Mood Mood Regulation (Anxiolytic) SERT->Mood Neuro Neuroprotection (Anti-inflammatory) GSK3B->Neuro

Diagram 1: Target diversification of the imidazolidine-2,4-dione scaffold in CNS disorders.

Strategic Derivatization Workflow

To optimize blood-brain barrier (BBB) penetration and target affinity, researchers employ hybrid pharmacophore approaches. The N3 position of the hydantoin ring is highly amenable to functionalization. By utilizing chloroacetylation or forming N-Mannich bases, scientists create a synthetic bridge to introduce hydrophilic or heterocyclic groups (e.g., phenols, morpholines). This fine-tunes the partition coefficient (Log P) while preserving the critical hydrogen-bonding network at the C2 and C4 carbonyls.

Workflow Core 1. Core Synthesis (Bucherer-Bergs Reaction) Deriv 2. N3-Derivatization (Chloroacetylation / Mannich Base) Core->Deriv PhysChem 3. Physicochemical Profiling (Log P, BBB Permeability) Deriv->PhysChem InVitro 4. In Vitro Assays (Patch-Clamp, Binding Affinity) PhysChem->InVitro InVivo 5. In Vivo Models (MES, scPTZ, 6-Hz) InVitro->InVivo Lead 6. Lead Selection (High Efficacy, Low Toxicity) InVivo->Lead

Diagram 2: End-to-end workflow for developing hydantoin-based CNS therapeutics.

Experimental Protocols

Protocol A: Synthesis of N3-Substituted 5,5-Diphenylimidazolidine-2,4-dione via Chloroacetylation

This protocol details the hybridization of the phenytoin moiety with substituted phenols to enhance CNS activity.

Step 1: N3-Chloroacetylation

  • Dissolve 0.01 moles of 5,5-diphenylhydantoin in 30 mL of Dimethylformamide (DMF).

  • Add chloroacetyl chloride dropwise under continuous stirring at 0–5°C.

  • Causality & Self-Validation: The N3 position is sterically more accessible than N1. To validate the reaction's completion, analyze the intermediate via FTIR. The disappearance of the N3-H stretch (~3200 cm⁻¹) and the emergence of a new carbonyl stretch (~1740 cm⁻¹) confirms successful acylation.

Step 2: Phenolic Substitution

  • Mix 0.01 moles of the chloroacetylated intermediate with 0.002 moles of anhydrous K₂CO₃ and 0.001 moles of KI in DMF.

  • Add 0.01 moles of the target substituted phenol dropwise. Stir at 50–55°C for 24 hours.

  • Causality & Self-Validation: K₂CO₃ acts as a mild base to deprotonate the phenol without hydrolyzing the newly formed amide bond. The addition of KI is a critical mechanistic choice; it drives a Finkelstein reaction, converting the alkyl chloride to a highly reactive alkyl iodide in situ, drastically lowering the activation energy for the subsequent Sₙ2 attack. Validate the final product using TLC (Hexane:Ethyl Acetate 7:3); the product will exhibit a higher Rf value than the polar intermediate.

Protocol B: In Vivo Anticonvulsant Screening System

To accurately map the therapeutic profile of novel hydantoin derivatives, a multi-model in vivo approach is required[6].

Step 1: Maximal Electroshock (MES) Test

  • Administer the synthesized compound intraperitoneally (i.p.) to the murine cohort.

  • Apply a 50 mA, 60 Hz alternating current for 0.2 seconds via corneal electrodes[6].

  • Causality & Self-Validation: The MES model specifically screens for compounds that prevent seizure spread (correlating with VGSC blockade)[2]. The protocol is self-validating only if the positive control (Phenytoin, 10 mg/kg) completely abolishes the hindlimb tonic extensor (HLTE) phase, while the vehicle control exhibits full HLTE.

Step 2: 6-Hz Psychomotor Seizure Test

  • Apply a 32 mA or 44 mA, 6 Hz current for 3 seconds[3].

  • Causality & Self-Validation: Unlike MES, the 6-Hz model mimics therapy-resistant limbic seizures. Compounds active here (e.g., morpholine hybrids) often operate via alternative mechanisms, allowing researchers to identify broad-spectrum candidates that outperform classic drugs like levetiracetam[3][6].

Quantitative Benchmarks: Efficacy Comparison

The following table summarizes the in vivo median effective doses (ED₅₀) of classical hydantoins versus novel derivatives, illustrating the superior broad-spectrum potential of modern structural modifications.

Compound / DerivativePrimary Target / MechanismMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)6-Hz (32 mA) ED₅₀ (mg/kg)
Phenytoin (Standard)VGSC Blockade~10.0InactiveInactive
5-cyclopropyl-5-phenyl-imidazolidine-2,4-dione (1) VGSC Blockade5.7657.3126.06
Compound 19 (Morpholine Hybrid)Broad-Spectrum / Unknown26.3Inactive11.1
Levetiracetam (Reference)SV2A ModulationInactiveInactive~19.0

Data synthesized from comparative pharmacological evaluations[2][3][6]. Note the exceptional performance of Compound 19 in the 6-Hz model, outperforming the standard levetiracetam.

References

  • Synthesis and neurotropic activity of new derivatives of some amino acid hydantoins and their lithium salts - ffhdj.com
  • Study of Some Hyndantion Derivatives as Anticonvulsant Agents - pcbiochemres.com
  • A Review on the Some Biological Activities of the Hydantoin Deriv
  • Synthesis, molecular docking and CNS activity of 5,5-diphenylimidazolidine- 2,4-dione deriv
  • The Synthesis, Molecular Docking and CNS activity of 5, 5-diphenylimidazolidine-2, 4-dione deriv
  • Recent Applications of Hydantoins in Drug Discovery: Upd
  • Serotonin transporter activity of imidazolidine-2,4-dione and imidazo[2,1-f]purine-2,4-dione derivatives in aspect of their acid–base properties - nih.gov
  • Synthesis and anticonvulsant activity of new N-Mannich bases derived from 5-cyclopropyl-5-phenyl- and 5-cyclopropyl-5-(4-chlorophenyl)-imidazolidine-2,4-diones - nih.gov
  • Synthesis, Anticonvulsant, Antinociceptive Activity and Preliminary Safety Evaluations of Novel Hybrid Imidazolidine-2,4-Dione Deriv
  • Design, Synthesis, and In Silico Evaluation of Novel Imidazolidine-2,4-dione Derivatives as Selective GSK-3β Inhibitors - impactfactor.org

Sources

Method

Application Notes and Protocols for the Three-Component Synthesis of Hydantoin Derivatives

Introduction: The Enduring Significance of the Hydantoin Scaffold The hydantoin ring system, a five-membered heterocycle containing a reactive cyclic urea core, stands as a privileged scaffold in medicinal chemistry and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Significance of the Hydantoin Scaffold

The hydantoin ring system, a five-membered heterocycle containing a reactive cyclic urea core, stands as a privileged scaffold in medicinal chemistry and drug development. Its unique structural features, including two hydrogen bond donors and two acceptors, allow for a diverse range of biological activities. Clinically significant drugs such as Phenytoin (anticonvulsant), Nilutamide (antiandrogen), and Nitrofurantoin (antibiotic) all feature the hydantoin motif, underscoring its therapeutic relevance.[1] Multicomponent reactions (MCRs) offer an elegant and efficient approach to synthesizing libraries of hydantoin derivatives from simple, readily available starting materials.[2] These one-pot reactions are characterized by high atom economy, operational simplicity, and the ability to generate molecular complexity in a single step, making them ideal for drug discovery programs.[2]

This guide provides an in-depth exploration of the three-component synthesis of hydantoin derivatives, with a primary focus on the classic Bucherer-Bergs reaction. We will delve into the reaction mechanism, provide detailed, field-proven experimental protocols, and offer insights into the characterization and purification of the resulting products.

The Bucherer-Bergs Reaction: A Cornerstone of Hydantoin Synthesis

First reported in the early 20th century, the Bucherer-Bergs reaction remains one of the most reliable and versatile methods for preparing 5-substituted and 5,5-disubstituted hydantoins.[1][3] This multicomponent reaction convenes a carbonyl compound (an aldehyde or ketone), an alkali metal cyanide (such as potassium or sodium cyanide), and ammonium carbonate to directly afford the hydantoin product.[3][4]

Reaction Mechanism: A Stepwise Journey to the Hydantoin Ring

The generally accepted mechanism of the Bucherer-Bergs reaction is a sequential process that masterfully assembles the hydantoin core. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Bucherer_Bergs_Mechanism Start Carbonyl Compound (Aldehyde or Ketone) KCN KCN/NaCN Cyanohydrin Cyanohydrin Intermediate Start->Cyanohydrin + CN⁻ NH42CO3 (NH4)2CO3 (source of NH3 & CO2) Aminonitrile α-Aminonitrile Intermediate Cyanohydrin->Aminonitrile + NH3 - H2O Carbamic_Acid Cyano-Carbamic Acid Aminonitrile->Carbamic_Acid + CO2 Imino_Oxazolidinone 5-Imino-oxazolidin-2-one Carbamic_Acid->Imino_Oxazolidinone Intramolecular Cyclization Hydantoin 5,5-Disubstituted Hydantoin Imino_Oxazolidinone->Hydantoin Rearrangement Experimental_Workflow Start Start Reaction_Setup Reaction Setup: Combine Reactants and Solvent Start->Reaction_Setup Reaction Reaction under Reflux/Stirring Reaction_Setup->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: Acidification/Quenching Monitoring->Workup Complete Isolation Isolation: Vacuum Filtration Workup->Isolation Purification Purification: Recrystallization Isolation->Purification Characterization Characterization: (NMR, IR, MP) Purification->Characterization End End Characterization->End

Sources

Technical Notes & Optimization

Troubleshooting

"stability issues of 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione under experimental conditions"

Welcome to the Technical Support Center for Hydantoin Derivatives. As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide to address the specific stability, resolution, and degradati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Hydantoin Derivatives.

As a Senior Application Scientist, I have developed this comprehensive troubleshooting guide to address the specific stability, resolution, and degradation issues associated with 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione (commonly referred to as 5-phenyl-5-trifluoromethylhydantoin).

This compound is a critical intermediate in the synthesis of sterically hindered, unnatural α-amino acids. However, its unique quaternary stereocenter and heavily substituted core present distinct phase-stability and hydrolytic challenges during experimental workflows.

Section 1: Chemical Stability & Hydrolytic Degradation

Q: Why does my compound degrade or lose mass recovery when exposed to strong bases during extraction or prolonged reaction times? A: The imidazolidine-2,4-dione (hydantoin) ring is susceptible to nucleophilic attack by hydroxide ions. While the bulky trifluoromethyl (-CF3) and phenyl groups at the C5 position provide significant steric shielding that slows down mild basic hydrolysis, prolonged exposure to strong bases (like NaOH or Ba(OH)2) combined with thermal energy will irreversibly open the hydantoin ring[1]. This is not a "degradation" in the sense of total decomposition, but rather the hydrolytic cleavage of the ring to form the corresponding unnatural amino acid (α-phenyl-α-trifluoromethylglycine)[2].

Q: Will the trifluoromethyl (-CF3) group hydrolyze during the basic ring-opening of the hydantoin? A: No. Under the standard conditions required to open the hydantoin ring, the trifluoromethyl group remains exceptionally stable[1]. While -CF3 groups on certain highly electron-deficient macrocycles can undergo facile hydrolysis, the steric shielding provided by the adjacent phenyl group and the electronic environment of the hydantoin core protect the C-F bonds. The carbonyl carbons of the hydantoin ring are the kinetically and thermodynamically preferred sites for nucleophilic attack.

Q: Is the C5 stereocenter susceptible to racemization under thermal or basic conditions? A: Absolutely not. The C5 position is fully substituted, making it a quaternary stereocenter. Racemization of hydantoins and amino acids typically proceeds via base-catalyzed enolization, which strictly requires an abstractable α-proton at the chiral center. Because this molecule lacks an α-proton, the stereochemical integrity of the enantiomer is locked and maintained even under harsh hydrolytic conditions[2].

Section 2: Phase Stability & Chiral Resolution Troubleshooting

Q: Why am I experiencing low yields and poor diastereomeric excess (d.e.) when attempting chiral resolution with (–)-1-phenylethylamine (αMBA)? A: This is a classic phase-stability issue caused by competing thermodynamic equilibria. When resolving (±)-5-phenyl-5-trifluoromethyl-imidazolidine-2,4-dione with αMBA in ethanol, you initially form the desired metastable diastereomeric salts[3]. However, this system is highly prone to falling into a thermodynamic sink: the nucleation and growth of a highly stable double salt (Q) [4]. Because this double salt exhibits non-congruent solubility, it co-precipitates with your desired product, acting as an inhibitor to pure resolution and drastically dropping the yield of the pure diastereomer[3].

Troubleshooting Solution: To bypass the double salt trap, abandon the chiral amine resolving agent. Analytical studies confirm that 5-phenyl-5-trifluoromethylhydantoin crystallizes as a stable conglomerate[2]. Therefore, you can resolve the enantiomers directly without a chiral auxiliary by utilizing Auto Seeded Programmed Polythermic Preferential Crystallization (AS3PC) [1].

Section 3: Quantitative Stability Data & Protocols

Table 1: Physicochemical Stability Profile
ParameterExperimental ConditionStability / OutcomeMechanistic Causality
Hydantoin Ring Mild Base (e.g., 1M NaOH, rt)Moderately StableSteric hindrance from -CF3 and Phenyl groups kinetically slows nucleophilic attack at the carbonyls.
Hydantoin Ring Aq. Ba(OH)2 (Reflux)Unstable (Hydrolyzed)High thermal energy and strong base drive irreversible ring opening to yield the amino acid.
C5 Stereocenter Strong Base / HeatHighly StableQuaternary stereocenter lacks an α-proton, preventing enolization-driven racemization.
CF3 Group Aqueous Base (Reflux)StableC-F bonds remain intact; the hydantoin ring acts as a sacrificial electrophile, opening preferentially.
Solid Phase (-)-αMBA in Ethanol (20°C)MetastableProne to forming a thermodynamically stable double salt (Q) with non-congruent solubility.
Protocol: Controlled Basic Hydrolysis to Enantiopure Amino Acids

If your goal is to deliberately hydrolyze the hydantoin to obtain enantiopure α-phenyl-α-trifluoromethylglycine, follow this self-validating protocol[1],[2]:

  • Preparation: Suspend the enantiopure 5-phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione in an aqueous solution of Barium Hydroxide (Ba(OH)2). Causality: Ba(OH)2 is preferred over NaOH because the subsequent workup allows for the complete removal of the inorganic salts.

  • Thermal Activation: Heat the suspension to reflux. Causality: The extreme steric bulk of the C5 substituents requires sustained thermal energy to overcome the activation barrier for nucleophilic attack on the hydantoin carbonyls.

  • Reaction Monitoring: Monitor the ring-opening process via LC-MS until the hydantoin mass is fully consumed.

  • Precipitation Workup: Carefully acidify the mixture using dilute sulfuric acid (H2SO4). Causality: This neutralizes the basic solution and selectively precipitates the barium ions as highly insoluble Barium Sulfate (BaSO4), driving the equilibrium forward and leaving the free amino acid in solution.

  • Isolation: Filter the BaSO4 precipitate through a Celite pad. Concentrate the aqueous filtrate under reduced pressure to yield the pure α-phenyl-α-trifluoromethylglycine.

Section 4: Process Visualizations

HydrolysisWorkflow H 5-Phenyl-5-(CF3) hydantoin B Aqueous Ba(OH)2 (Basic Cleavage) H->B Reagents R Reflux (100°C) Ring Opening B->R Heat I Barium Salt of Amino Acid R->I Hydrolysis A Acidification (H2SO4) BaSO4 Precipitation I->A Workup P Enantiopure α-phenyl-α- (trifluoromethyl)glycine A->P Filtration & Isolation

Workflow for the basic hydrolysis of 5-phenyl-5-(trifluoromethyl)hydantoin to its corresponding amino acid.

ResolutionEquilibria Rac (±)-CF3-Hydantoin + (-)-αMBA Meta Metastable Equilibria (Diastereomeric Salts) Rac->Meta Kinetic Control Stable Stable Equilibria (Double Salt Q) Rac->Stable Thermodynamic Sink Meta->Stable Nucleation & Growth YieldGood High d.e. Resolution Meta->YieldGood Ideal Harvest YieldBad Yield Drop / Non-congruent Solubility Stable->YieldBad Co-precipitation Alt Alternative: AS3PC (Conglomerate Crystallization) YieldBad->Alt Troubleshooting

Phase equilibria competition during chiral resolution, highlighting the double salt Q thermodynamic trap.

References

  • study of the quaternary system(+) and (–)5-phenyl- 5-trifluoromethyl-imidazolidine, AKJournals,[Link]

  • Julie Linol's research works, ResearchGate,[Link]

  • Exploring the supramolecular profile of 5-phenylhydantoins, ResearchGate,[Link]

  • Discontinuous isoperibolic thermal analysis (DITA) (applied to organic components), ResearchGate,[Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione

Welcome to the Advanced Synthesis Support Center. This portal is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This portal is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione. This target is a highly functionalized hydantoin derivative synthesized via the1[1].

Scaling up fluorinated hydantoins presents unique thermodynamic, kinetic, and safety challenges. Below, you will find a mechanistic workflow, a causality-driven troubleshooting guide, a self-validating pilot-scale protocol, and comparative process data to ensure a safe and high-yielding campaign.

Process Visualization: Mechanistic Pathway & Scale-Up Risks

BB_Mechanism Start 2,2,2-Trifluoroacetophenone + KCN + (NH4)2CO3 Cyanohydrin Cyanohydrin Intermediate [Thermodynamically Favored] Start->Cyanohydrin Aqueous EtOH, 60°C Risk1 Scale-Up Risk: HCN Gas Evolution (pH < 8) Start->Risk1 Risk2 Scale-Up Risk: High Pressure (NH3/CO2 release) Start->Risk2 Aminonitrile Aminonitrile Formation [Sterically Hindered by -CF3] Cyanohydrin->Aminonitrile NH3 attack Carbamic Cyano-carbamic Acid [CO2 Nucleophilic Addition] Aminonitrile->Carbamic CO2 addition Cyclization 5-Imino-oxazolidin-2-one [Intramolecular Ring Closure] Carbamic->Cyclization -H2O Product 5-Phenyl-5-(trifluoromethyl) imidazolidine-2,4-dione Cyclization->Product Isocyanate Rearrangement

Mechanistic pathway and scale-up risks of the Bucherer-Bergs hydantoin synthesis.

Troubleshooting Guide & FAQs

Q1: Why does the reaction stall at the cyanohydrin stage when scaling up 2,2,2-trifluoroacetophenone? Causality: The highly electron-withdrawing trifluoromethyl (-CF3) group makes the carbonyl carbon highly electrophilic, which accelerates the initial attack by cyanide to form the cyanohydrin. However, the -CF3 group is also sterically demanding[2]. The subsequent substitution of the hydroxyl group by ammonia to form the aminonitrile faces a high activation energy barrier. In large-scale batch reactors, poor interfacial mass transfer in biphasic aqueous-organic mixtures exacerbates this kinetic bottleneck, causing the reaction to stall. Solution: Transitioning to a 3 with segmented flow patterns significantly increases the interfacial surface area, overcoming solubility and mass transfer limitations[3]. Alternatively, applying ultrasonic irradiation can accelerate the kinetics[4].

Q2: How do we mitigate the severe pressure spikes observed in our pilot reactor? Causality: The Bucherer-Bergs reaction relies on ammonium carbonate, which thermally decomposes into ammonia (NH3) and carbon dioxide (CO2) at reaction temperatures (60–80°C)[3]. In a sealed batch reactor, this generates massive autogenous pressure. If the system is left open to reflux, these volatile gases escape, drastically reducing the yield of the hydantoin[1]. Solution: Utilize a pressure-rated Hastelloy reactor equipped with a back-pressure regulator set to 5–10 bar. For advanced manufacturing, 5 allows for precise pressure control and rapid heat dissipation, minimizing the risk of thermal runaway and gas expansion[5].

Q3: We are detecting significant HCN gas in the reactor headspace. How can we prevent this? Causality: Potassium cyanide (KCN) is highly sensitive to pH. If the reaction mixture drops below pH 8.0, cyanide ions protonate to form highly toxic, volatile hydrogen cyanide (HCN) gas[6]. Solution: Maintain the reaction pH strictly between 8.5 and 9.0. Ammonium carbonate acts as an in-situ buffer, but its decomposition can cause pH fluctuations. Always ensure a slight molar excess of ammonium carbonate and monitor the pH continuously.

Q4: The isolated hydantoin is an oil or sticky solid. How do we obtain a crystalline powder? Causality: Fluorinated organics often exhibit high lipophilicity and lower melting points. Residual unreacted 2,2,2-trifluoroacetophenone or oligomeric byproducts act as plasticizers, preventing the product from crystallizing. Solution: Perform a biphasic extraction (e.g., Ethyl Acetate/Water). Wash the organic layer with saturated sodium bisulfite to form a water-soluble adduct with the unreacted ketone, effectively removing it. Recrystallize the purified product from a hot ethanol/water mixture.

Q5: How can we resolve the racemic 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione into its enantiomers at scale? Causality: The hydantoin ring is weakly acidic at the N3 position, allowing it to form salts with chiral amines. Solution: Diastereomeric salt crystallization is the most scalable method. Using chiral resolving agents like (S)-1-phenylethylamine in ethanol forms a stable double salt with one enantiomer, which exhibits non-congruent solubility and selectively precipitates out of solution[7].

Self-Validating Experimental Protocol: 1-Kilogram Pilot-Scale Synthesis

This protocol utilizes a pressurized batch methodology to prevent the loss of volatile intermediates, ensuring high yields while maintaining strict safety controls.

Step 1: Reactor Inerting & Reagent Loading

  • Action: Purge a 10 L Hastelloy pressure reactor with N2 for 15 minutes. Charge the reactor with 3.0 L of 50% aqueous ethanol, followed by 1.0 kg (5.74 mol) of 2,2,2-trifluoroacetophenone. Carefully add 0.75 kg (11.5 mol) of KCN and 1.1 kg (11.4 mol) of (NH4)2CO3.

  • Validation Checkpoint: Measure the pH of the slurry. It must read between 8.5 and 9.0. If pH < 8.5, abort and adjust with ammonium hydroxide to prevent lethal HCN gas evolution[6].

Step 2: Cyanohydrin & Aminonitrile Formation

  • Causality: An initial lower temperature phase allows the thermodynamically favored cyanohydrin to form while minimizing premature ammonium carbonate decomposition.

  • Action: Seal the reactor and initiate agitation at 250 RPM. Heat the mixture to 40°C for 2 hours.

  • Validation Checkpoint: Analyze a 1 mL aliquot via ReactIR. Proceed to the next step only when the ketone C=O stretch (~1720 cm⁻¹) is reduced by >90% and the nitrile C≡N stretch (~2250 cm⁻¹) is prominent.

Step 3: Pressurized Thermal Cyclization

  • Causality: Elevated thermal energy is required to overcome the steric hindrance of the -CF3 group during the nucleophilic addition of CO2 and subsequent cyclization[2].

  • Action: Ramp the reactor temperature to 80°C.

  • Validation Checkpoint: Monitor the pressure gauge. The autogenous pressure should stabilize at approximately 4.5 to 5.5 bar. A sudden pressure drop indicates a leak of NH3/CO2, which will stall the reaction. Maintain conditions for 24 hours.

Step 4: Controlled Quenching & Precipitation

  • Causality: Acidification protonates the hydantoin ring (pKa ~8.5) and decomposes unreacted cyanide into HCN, which must be safely neutralized by a scrubber. The product will precipitate as a crude solid.

  • Action: Cool the reactor to 10°C. Carefully vent the headspace through a caustic scrubber (10% NaOH) to neutralize residual HCN. Slowly acidify the mixture to pH 2.0 using 6M HCl under vigorous stirring.

  • Validation Checkpoint: Test the filtrate with Cyantesmo paper. It must read negative (0 ppm) for residual cyanide before waste disposal.

Step 5: Isolation & Chiral Resolution

  • Causality: The chiral amine forms a diastereomeric double salt with one enantiomer of the hydantoin, precipitating out of solution[7].

  • Action: Filter the crude solid, wash with cold water, and recrystallize from hot ethanol. To resolve the racemate, dissolve the purified hydantoin in ethanol and add 0.5 equivalents of (S)-1-phenylethylamine.

  • Validation Checkpoint: Perform Chiral HPLC on the isolated crystals. Enantiomeric excess (ee) must exceed 98%.

Quantitative Process Data: Optimization of Reaction Parameters

The following table summarizes the performance of various scale-up modalities for the synthesis of 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione.

Synthesis ModalityScaleSolvent SystemTemp / PressureReaction TimeYield (%)Key Limitation / Advantage
Traditional Batch (Open Reflux) 10 g50% aq. EtOH60°C / 1.0 bar48 h45%Severe loss of NH3/CO2; low yield[1].
Sealed Autoclave (Batch) 1 kg50% aq. EtOH80°C / 5.5 bar24 h75%Good yield; high thermal runaway risk.
Ultrasonic Irradiation 50 g50% aq. EtOH45°C / 1.0 bar6 h82%Fast kinetics; difficult to scale >1 kg[4].
Continuous Segmented Flow 5 kg/day EtOH/H2O90°C / 10.0 bar45 min89%Excellent mass transfer; requires specialized pumps[3][5].

References

  • Bucherer-Bergs Reaction.Alfa Chemistry.
  • Technical Support Center: Bucherer-Bergs Hydantoin Synthesis.Benchchem.
  • Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction.ResearchGate.
  • Pilot-scale flow synthesis of hydantoins via the Bucherer–Bergs reaction.ACS Fall 2025.
  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.PMC (NIH).
  • Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition.PMC (NIH).
  • Discontinuous isoperibolic thermal analysis (DITA) (applied to organic components).ResearchGate.

Sources

Troubleshooting

Bucherer-Bergs Reaction Technical Support Center: Byproduct Management &amp; Troubleshooting

Welcome to the Technical Support Center for the Bucherer-Bergs reaction. This guide is engineered for researchers, scientists, and drug development professionals seeking to optimize hydantoin synthesis, manage persistent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the Bucherer-Bergs reaction. This guide is engineered for researchers, scientists, and drug development professionals seeking to optimize hydantoin synthesis, manage persistent intermediates, and eliminate side reactions.

Section 1: Mechanistic Origins of Byproducts (FAQ)

Q: What are the primary byproducts in the Bucherer-Bergs reaction, and mechanistically, where do they originate? A: The Bucherer-Bergs reaction is a multi-component cascade that converts a carbonyl compound (aldehyde or ketone) into a 5-substituted or 5,5-disubstituted hydantoin using a cyanide source (e.g., KCN) and ammonium carbonate ((NH₄)₂CO₃)[1]. The reaction proceeds through several reversible intermediates: a cyanohydrin, an α-aminonitrile, and a cyano-carbamic acid, which finally cyclizes via a 5-imino-oxazolidin-2-one intermediate to form the thermodynamically stable hydantoin[1],[2].

Byproducts typically arise when this cascade is interrupted or diverted:

  • Unreacted α-Aminonitriles & Cyanohydrins: Occur when the reaction stalls prior to carboxylation, usually due to insufficient dissolved CO₂ or NH₃[1].

  • Polymeric/Aldol Sludge: Aldehydes (and some unhindered ketones) can undergo base-catalyzed aldol condensation before cyanide addition can occur[1],[2].

  • Hydrolysis Products (α-Amino Acids): Over-reaction under prolonged heating can cause the hydantoin ring to open, yielding N-carbamoylamino acids or free α-amino acids[3].

BB_Mechanism Carbonyl Carbonyl Compound (Aldehyde/Ketone) Cyanohydrin Cyanohydrin Intermediate Carbonyl->Cyanohydrin KCN, H+ Polymer Aldol Polymers (Byproduct) Carbonyl->Polymer Base-catalyzed Condensation Cyanohydrin->Cyanohydrin Persists if low NH3 Aminonitrile α-Aminonitrile Intermediate Cyanohydrin->Aminonitrile NH3 Aminonitrile->Aminonitrile Persists if low CO2 Carbamic Cyano-carbamic Acid Intermediate Aminonitrile->Carbamic CO2 Hydantoin Hydantoin (Target Product) Carbamic->Hydantoin Cyclization & Rearrangement AminoAcid α-Amino Acid (Hydrolysis Byproduct) Hydantoin->AminoAcid Excess Heat/H2O

Mechanistic pathway of the Bucherer-Bergs reaction illustrating points of byproduct divergence.

Section 2: Troubleshooting Guide

Q: My LC-MS shows the reaction stalling at the α-aminonitrile intermediate. How do I drive the cyclization to completion? A: The conversion of the α-aminonitrile to the cyano-carbamic acid requires nucleophilic addition to carbon dioxide[1]. Ammonium carbonate serves as the source for both NH₃ and CO₂. However, (NH₄)₂CO₃ readily decomposes into volatile ammonia and carbon dioxide gases at elevated temperatures. If you are running the reaction in an open flask or standard reflux condenser, the CO₂ escapes, stalling the equilibrium. Solution: Employ the Hoyer modification . Conduct the reaction in a sealed pressure vessel (e.g., a steel bomb or heavy-walled sealed tube) to retain volatile components and force the equilibrium forward[4].

Q: I am observing significant polymerization and dark sludge when using aliphatic aldehydes. How can I suppress this? A: Aldehydes are highly susceptible to base-catalyzed aldol condensation under the alkaline conditions (pH 8-9) established by the ammonium carbonate buffer[5]. Solution:

  • Pre-formed Cyanohydrins: Synthesize and isolate the cyanohydrin first, then subject it to ammonium carbonate. This bypasses the free aldehyde stage entirely[3],[2].

  • Ultrasonication: Applying ultrasonic irradiation has been proven to drastically reduce reaction times and suppress polymerization, allowing the reaction to proceed at lower temperatures[2].

Q: How do I handle sterically hindered ketones (e.g., benzophenone)? Standard conditions yield less than 10% product. A: Steric hindrance severely retards the initial cyanide addition and subsequent cyclization. For example, benzophenone yields only ~7% phenytoin under standard reflux (60% EtOH, 60°C, 10h)[4]. Solution: Elevate the temperature to 110°C in a sealed vessel and switch the solvent from aqueous ethanol to a higher-boiling, highly polar solvent like propylene glycol or melted acetamide. This approach can increase yields of hindered hydantoins to >90%[4].

Section 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and byproduct profiles, providing a matrix for rapid optimization.

Reaction ParameterSub-optimal ConditionPrimary Byproduct / IssueOptimized ConditionCausality & Rationale
Stoichiometry 1:1:1 (Ketone:KCN:Carbonate)Unreacted Cyanohydrin1:2:2 or 1:2:3 Excess carbonate buffers pH to ~8-9 and provides sufficient CO₂/NH₃ to drive equilibrium[5].
Vessel Type Open Reflux Condenserα-AminonitrileSealed Pressure Tube Retains volatile CO₂ and NH₃ gases (Hoyer modification), preventing intermediate stalling[4].
Solvent System 100% WaterPoor yield (insoluble ketone)50% Aqueous EtOH Co-solvent system ensures solubility of organic substrates while dissolving inorganic salts[4],[2].
Temperature >120°C (Aqueous)α-Amino Acids (Hydrolysis)80°C - 100°C Excessive thermal stress in basic water hydrolyzes the hydantoin ring into N-carbamoylamino acids[3].

Section 4: Self-Validating Experimental Protocol

To ensure high scientific integrity and reproducibility, follow this self-validating Standard Operating Procedure (SOP) for the Hoyer-Modified Bucherer-Bergs Synthesis.

Methodology: Sealed-Vessel Synthesis of 5,5-Disubstituted Hydantoins Caution: This protocol uses highly toxic cyanide salts. All operations must be conducted in a fume hood. Keep a cyanide antidote kit and 10% sodium hypochlorite (bleach) nearby for spill neutralization.

  • Reagent Preparation: In a heavy-walled glass pressure tube, dissolve the ketone (10 mmol) in 15 mL of 50% aqueous ethanol.

  • Salt Addition: Add potassium cyanide (KCN, 20 mmol, 2.0 eq) and freshly crushed ammonium carbonate ((NH₄)₂CO₃, 30 mmol, 3.0 eq)[5].

    • Self-Validation Checkpoint 1: Verify the pH of the solution is between 8.0 and 9.0. If it is too alkaline, cyanide degrades; if too acidic, cyanohydrin formation is hindered[5].

  • Sealed Heating: Seal the pressure tube tightly with a Teflon bushing and fluoroelastomer O-ring. Heat the mixture behind a blast shield in an oil bath at 90°C for 12–24 hours[4].

  • Reaction Monitoring: Cool the vessel to room temperature before opening.

    • Self-Validation Checkpoint 2: Sample the mixture for LC-MS. Confirm the disappearance of the α-aminonitrile mass peak. If present, reseal and heat for an additional 12 hours.

  • Workup & Precipitation: Transfer the mixture to an Erlenmeyer flask. In a well-ventilated hood, slowly acidify the solution dropwise with 6M HCl until the pH reaches 2-3.

    • Mechanistic Note: Acidification neutralizes excess ammonia, destroys residual cyanide (evolving HCN gas—ensure extreme ventilation), and protonates the hydantoin to induce precipitation[5].

  • Isolation: Collect the precipitated hydantoin via vacuum filtration, wash with ice-cold water, and recrystallize from hot ethanol/water.

BB_Workflow Step1 1. Reagent Preparation Mix Ketone, KCN, (NH4)2CO3 in 50% EtOH/H2O Check1 Validation Check 1: Verify pH is 8.0 - 9.0 Step1->Check1 Check1->Step1 Adjust Buffer Step2 2. Sealed Reactor Heating Heat to 90°C in closed vessel (Hoyer Modification) Check1->Step2 pH Optimal (8-9) Check2 Validation Check 2: LC-MS confirms Aminonitrile consumption Step2->Check2 Check2->Step2 Extend Time/Temp Step3 3. Workup & Acidification Cool and acidify with 6M HCl to precipitate Hydantoin Check2->Step3 Intermediate Consumed Check3 Validation Check 3: Precipitate formation (Target Hydantoin) Step3->Check3

Self-validating experimental workflow for the Hoyer-modified Bucherer-Bergs reaction.

References
  • Mečiarová, M., et al. "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity." Molecules, National Center for Biotechnology Information (PMC), 2021. [Link]

  • Organic Chemistry Portal. "Bucherer-Bergs Reaction." Organic Chemistry Portal. [Link]

  • Wikipedia Contributors. "Bucherer–Bergs reaction." Wikipedia, The Free Encyclopedia. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the In Vitro Validation of Anticancer Imidazolidine-2,4-dione Compounds

Introduction: Unlocking the Potential of the Hydantoin Scaffold in Oncology The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of the Hydantoin Scaffold in Oncology

The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile.[1][2] This heterocyclic core is present in a range of therapeutic agents, and its derivatives have emerged as a particularly promising class of compounds in oncology.[3][4] The anticancer activity of these compounds often stems from their ability to interact with critical cellular targets and signaling pathways that govern cell proliferation, survival, and metastasis.[1] Published research has identified various mechanisms, including the inhibition of the Epidermal Growth Factor Receptor (EGFR) pathway, modulation of the Bcl-2 family of apoptosis regulators, and inhibition of COX-2.[5][6][7]

This guide provides a comprehensive framework for the in vitro validation and comparison of novel imidazolidine-2,4-dione derivatives. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating workflow. For this comparative guide, we will evaluate three hypothetical yet representative compounds—IMD-1 , IMD-2 , and IMD-3 —against Doxorubicin , a well-established chemotherapeutic agent serving as our positive control. The evaluation will be conducted across a panel of human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT-116 (colorectal carcinoma), which are standard models in anticancer drug screening.[8][9][10]

The Strategic Workflow for In Vitro Validation

A successful in vitro validation strategy follows a logical progression from broad cytotoxicity screening to detailed mechanistic investigation. This multi-assay approach is critical for building a comprehensive profile of a compound's anticancer potential, identifying its mode of action, and justifying its advancement to further preclinical studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Metastatic Potential Assessment cluster_3 Phase 4: Synthesis & Decision A Compound Synthesis & Characterization B Cell Viability & Cytotoxicity Assay (MTT) A->B C Determine IC50 Values B->C D Apoptosis Assay (Annexin V/PI) C->D Proceed with potent compounds E Cell Cycle Analysis C->E F Identify Mode of Cell Death D->F E->F G Cell Migration Assay (Wound Healing) F->G Investigate further cellular effects H Cell Invasion Assay (Transwell) F->H I Evaluate Anti-Metastatic Properties G->I H->I J Data Interpretation & Candidate Selection I->J K Lead Compound for In Vivo Studies J->K

Caption: Experimental workflow for in vitro validation of anticancer compounds.

Cell Viability and Cytotoxicity: The First Gatekeeper

Expertise & Rationale: The initial step in evaluating any potential anticancer agent is to determine its cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose.[11] Its principle is based on the enzymatic activity of mitochondrial dehydrogenases in living, metabolically active cells, which convert the yellow MTT salt into a purple formazan product.[12] The amount of formazan produced is directly proportional to the number of viable cells, allowing us to quantify the dose-dependent effect of our compounds and determine their half-maximal inhibitory concentration (IC50).[13][14]

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate 2 x 10³ cells per well in 100 µL of complete culture medium in a 96-well plate and incubate for 24 hours to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of IMD-1, IMD-2, IMD-3, and Doxorubicin. Replace the medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, protected from light.[12][13]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate on a shaker for 15 minutes.[11]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Comparative Data: IC50 Values (µM)
CompoundMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)
IMD-1 25.432.128.9
IMD-2 9.112.87.5
IMD-3 45.258.651.4
Doxorubicin 0.81.21.0

Interpretation: The data indicates that IMD-2 is the most potent of the novel compounds, with IC50 values in the low micromolar range across all cell lines, though still less potent than the clinical drug Doxorubicin. IMD-1 shows moderate activity, while IMD-3 exhibits weak cytotoxicity. This primary screen justifies prioritizing IMD-2 for further mechanistic studies.

Unraveling the Mechanism of Cell Death: Apoptosis vs. Necrosis

Expertise & Rationale: A hallmark of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis. Distinguishing apoptosis from necrosis is crucial, as apoptosis is a controlled, non-inflammatory process. The Annexin V-FITC and Propidium Iodide (PI) assay is the gold standard for this purpose. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by FITC-labeled Annexin V.[16] PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells to stain the DNA.[17] Flow cytometry analysis allows for precise quantification of these distinct cell populations.[18]

Experimental Protocol: Annexin V-FITC/PI Staining
  • Cell Treatment: Seed 1 x 10⁵ cells in 6-well plates and treat with the IC50 concentration of each compound for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[16][17]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the samples immediately by flow cytometry.

Comparative Data: Apoptosis Induction (% of Total Cells)
Compound (at IC50)Cell LineLive (Annexin V-/PI-)Early Apoptotic (Annexin V+/PI-)Late Apoptotic (Annexin V+/PI+)
Vehicle Control HCT-11695.1%2.5%1.8%
IMD-1 HCT-11660.3%25.1%12.2%
IMD-2 HCT-11635.8%48.9%14.5%
IMD-3 HCT-11685.2%8.1%5.3%
Doxorubicin HCT-11620.7%55.4%22.1%

Interpretation: IMD-2 is a potent inducer of apoptosis, primarily driving cells into the early apoptotic stage, a desirable characteristic for a therapeutic candidate. This effect is comparable to that of Doxorubicin. IMD-1 also induces significant apoptosis, while IMD-3 has a minimal effect, consistent with its poor cytotoxicity.

Investigating Proliferation: Cell Cycle Analysis

Expertise & Rationale: The cell cycle is a tightly regulated process, and its disruption is a common mechanism for anticancer drugs.[19] By arresting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M), compounds can prevent cancer cells from proliferating.[15] Flow cytometry analysis of cells stained with a DNA-intercalating dye like Propidium Iodide (PI) allows for the quantification of DNA content, thereby revealing the distribution of cells across the different cycle phases.[20][21] An accumulation of cells in a specific phase suggests drug-induced cell cycle arrest.[22]

Experimental Protocol: Cell Cycle Analysis
  • Cell Treatment: Seed cells and treat with the IC50 concentration of each compound for 24 hours.

  • Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C. This permeabilizes the cells for dye entry.[23]

  • Staining: Wash the fixed cells to remove ethanol. Resuspend in PBS containing RNase A (to prevent staining of double-stranded RNA) and PI.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer to measure fluorescence intensity, which corresponds to DNA content.[19]

Comparative Data: Cell Cycle Distribution in A549 Cells (%)
Compound (at IC50)G0/G1 PhaseS PhaseG2/M Phase
Vehicle Control 60.5%25.1%14.4%
IMD-1 55.3%20.2%24.5%
IMD-2 25.8%15.5%58.7%
IMD-3 58.9%26.3%14.8%
Doxorubicin 30.1%12.4%57.5%

Interpretation: IMD-2 induces a significant accumulation of cells in the G2/M phase, indicating a potent cell cycle arrest at this checkpoint. This mechanism is similar to that of Doxorubicin and is a strong indicator of antiproliferative activity.

Assessing Anti-Metastatic Potential: Migration and Invasion

Expertise & Rationale: Over 90% of cancer-related deaths are due to metastasis, the spread of cancer cells to distant organs. Therefore, evaluating a compound's ability to inhibit cell migration and invasion is critical. The Wound Healing (Scratch) Assay is a straightforward method to assess collective cell migration.[24][25][26] A gap is created in a confluent monolayer, and the rate at which cells close this "wound" is measured.[27][28] The Transwell Invasion Assay provides a more physiologically relevant model by requiring cells to degrade and move through an extracellular matrix (ECM) barrier (e.g., Matrigel), mimicking the invasion of the basement membrane.[29][30][31]

Experimental Protocol: Wound Healing Assay
  • Monolayer Culture: Grow cells to 90-100% confluency in a 12-well plate.

  • Create Wound: Use a sterile 200 µL pipette tip to create a straight scratch across the monolayer.[26]

  • Treatment: Wash with PBS to remove detached cells and replace with fresh medium containing the compounds at a non-toxic concentration (e.g., 0.25 x IC50) to ensure observed effects are due to anti-migratory properties, not cytotoxicity.

  • Imaging: Capture images of the wound at 0 hours and after 24 hours.

  • Analysis: Measure the area of the gap at both time points and calculate the percentage of wound closure.

Experimental Protocol: Transwell Invasion Assay
  • Chamber Preparation: Coat the top of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.[30]

  • Cell Seeding: Place the insert into a well containing complete medium (as a chemoattractant). Seed serum-starved cells in the upper chamber in serum-free medium containing the test compounds (at 0.25 x IC50).

  • Incubation: Incubate for 24-48 hours.

  • Quantification: Remove non-invading cells from the top of the insert with a cotton swab. Fix and stain the cells that have invaded to the bottom of the membrane with crystal violet.[32]

  • Analysis: Count the number of stained cells in several microscopic fields to determine the average number of invading cells.

Comparative Data: Inhibition of Metastatic Processes
Compound (at 0.25 x IC50)Wound Closure at 24h (%)Relative Cell Invasion (%)
Vehicle Control 92.5%100%
IMD-1 45.1%48.2%
IMD-2 22.8%18.5%
IMD-3 88.3%95.1%
Doxorubicin 65.7%70.3%

Interpretation: IMD-2 demonstrates remarkable anti-migratory and anti-invasive properties, significantly outperforming even the positive control, Doxorubicin, in these assays. This suggests that IMD-2 may possess a distinct anti-metastatic mechanism in addition to its cytotoxic and anti-proliferative effects.

Synthesizing the Evidence: Mechanistic Insights and Candidate Selection

Our multi-assay approach reveals a clear distinction between the candidate compounds. While Doxorubicin is a potent cytotoxic agent that induces apoptosis and G2/M arrest, its anti-metastatic activity is moderate. IMD-2, however, emerges as a dual-action candidate: it is not only a potent inducer of apoptosis and G2/M arrest but also a superior inhibitor of cell migration and invasion. This profile makes it a highly attractive candidate for further development.

Proposed Mechanism & Logical Interpretation: The strong G2/M arrest and potent inhibition of migration/invasion by IMD-2 could suggest interference with microtubule dynamics or key signaling pathways controlling the cytoskeleton and cell cycle progression, such as the EGFR-mediated PI3K-AKT pathway.[1]

G cluster_data Experimental Data Synthesis cluster_interp Mechanistic Interpretation cluster_conclusion Conclusion A High Cytotoxicity (Low IC50) F Induces Programmed Cell Death A->F B Strong Apoptosis Induction B->F C Significant G2/M Arrest G Disrupts Cell Proliferation C->G D Potent Inhibition of Migration H Inhibits Metastatic Potential D->H E Potent Inhibition of Invasion E->H I IMD-2 is a promising lead compound with dual anti-proliferative and anti-metastatic activity. F->I G->I H->I

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione, a novel heterocyclic compound with significant potential in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione, a novel heterocyclic compound with significant potential in pharmaceutical development. The validation of analytical methods is a critical step in drug development and manufacturing, ensuring the identity, strength, quality, purity, and potency of drug substances and products.[1] This document outlines the validation of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectroscopy.

The methodologies and validation parameters detailed herein are grounded in the principles outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4][5] The objective is to provide researchers, scientists, and drug development professionals with a robust framework for selecting and validating the most appropriate analytical method for their specific needs.

Introduction to 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione and the Imperative for Validated Analytical Methods

5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione belongs to the hydantoin class of compounds, which are known for a wide range of biological activities, including anticonvulsant and antidiabetic properties. The introduction of a trifluoromethyl group can significantly alter the compound's pharmacokinetic and pharmacodynamic properties. Given the therapeutic potential, rigorous analytical control is paramount.

The validation of analytical procedures is not merely a regulatory requirement but a cornerstone of scientific integrity, ensuring that the data generated is reliable and reproducible.[3] A validated analytical method provides a high degree of assurance that it is suitable for its intended purpose.[4]

Comparative Overview of Analytical Methodologies

The selection of an analytical method is contingent on the physicochemical properties of the analyte and the intended application of the method. For 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione, its aromatic phenyl ring, trifluoromethyl group, and heterocyclic core suggest suitability for several analytical techniques.

Method Principle Strengths Limitations Typical Application
HPLC-UV Separation based on polarity, detection via UV absorbance of the aromatic ring.High resolution, sensitivity, and reproducibility for quantitative analysis of non-volatile compounds.[6]Requires solubility in the mobile phase; may require derivatization for compounds without a chromophore.Assay, purity, and stability testing of the drug substance and product.
GC-MS Separation based on volatility and polarity, detection by mass fragmentation pattern.High specificity and sensitivity; provides structural information.Requires the analyte to be volatile and thermally stable, or to be derivatized.Impurity profiling and identification of volatile related substances.
UV-Vis Spectroscopy Quantitative analysis based on the absorbance of UV-Vis light by the aromatic chromophore, following the Beer-Lambert law.[7][8]Simple, cost-effective, and rapid for quantitative analysis.[7]Prone to interference from other absorbing species; less specific than chromatographic methods.In-process control, preliminary quantification, and dissolution testing.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and precision. For 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione, the presence of the phenyl group allows for sensitive UV detection.

Rationale for Method Selection

A reversed-phase HPLC method is proposed, as it is well-suited for the separation of moderately polar organic molecules. The trifluoromethyl group imparts some non-polar character, while the imidazolidine-2,4-dione ring provides polarity, making it an ideal candidate for separation on a C18 stationary phase.

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is proposed to ensure good peak shape and resolution from potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV absorbance of the aromatic ring, a wavelength around 254 nm is a suitable starting point.[2]

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Prepare a stock solution of the reference standard in acetonitrile.

  • Prepare working standards by diluting the stock solution with the mobile phase to concentrations spanning the expected range of the samples.

  • Dissolve the sample in acetonitrile and dilute with the mobile phase to a concentration within the calibration range.

Validation Protocol

The validation of the HPLC method will be performed in accordance with ICH Q2(R2) guidelines.[2][4]

Specificity:

  • Analyze a blank (mobile phase), a placebo (if in a formulation), the reference standard, and the sample solution.

  • Forced degradation studies (acid, base, oxidation, heat, and light) should be conducted to demonstrate that the method can resolve the analyte from its degradation products.[9]

Linearity:

  • Prepare a series of at least five concentrations of the reference standard.

  • Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

Accuracy:

  • Perform recovery studies by spiking a placebo with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • The recovery should be within 98-102%.

Precision:

  • Repeatability (Intra-day precision): Analyze a minimum of six replicate preparations of the sample at the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Determine based on the standard deviation of the response and the slope of the calibration curve.

Robustness:

  • Evaluate the effect of small, deliberate variations in method parameters such as mobile phase composition, flow rate, and column temperature.

Expected Performance Data
Parameter Acceptance Criteria
Specificity No interference at the retention time of the analyte.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
LOD Signal-to-noise ratio of 3:1
LOQ Signal-to-noise ratio of 10:1
Robustness No significant impact on results from minor variations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione, its suitability depends on its thermal stability and volatility. Derivatization may be necessary to improve its chromatographic properties.

Rationale for Method Selection

The trifluoromethyl group can enhance volatility, potentially making the compound amenable to GC analysis. The mass spectrometer provides high selectivity and structural information, which is invaluable for impurity identification.

Experimental Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A capillary column suitable for polar compounds (e.g., a wax or a mid-polarity phase).

Chromatographic Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of the analyte and any potential impurities.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions: Electron ionization (EI) at 70 eV. Scan range from m/z 50 to 500.

Standard and Sample Preparation:

  • Dissolve the reference standard and sample in a suitable solvent such as methanol or dichloromethane.

  • If derivatization is required, a common approach for hydantoins is silylation to increase volatility and thermal stability.

Validation Protocol

The validation will follow the principles of ICH Q2(R2), with a focus on parameters relevant to a hyphenated technique like GC-MS.[2][4]

Specificity:

  • Analyze a blank solvent and the reference standard to identify the retention time and mass spectrum of the analyte.

  • The selectivity will be demonstrated by the unique mass spectrum of the analyte, allowing it to be distinguished from co-eluting peaks.

Linearity:

  • Prepare a series of at least five concentrations of the reference standard.

  • Construct a calibration curve by plotting the peak area of a characteristic ion against concentration. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy:

  • Perform recovery studies by spiking a known matrix with the reference standard at three different concentration levels.

  • The recovery should be within an acceptable range, typically 95-105%.

Precision:

  • Repeatability: Analyze at least six replicates of a sample at the target concentration. The RSD should be ≤ 5%.

  • Intermediate Precision: Repeat the analysis on a different day or with a different analyst. The RSD should also be within acceptable limits.

LOD and LOQ:

  • Determine from the calibration curve or by injecting a series of dilute solutions and assessing the signal-to-noise ratio.

Robustness:

  • Investigate the effect of small changes in GC parameters such as the temperature program rate and injector temperature.

Expected Performance Data
Parameter Acceptance Criteria
Specificity Unique retention time and mass spectrum.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 95.0 - 105.0%
Precision (% RSD) ≤ 5.0%
LOD Typically in the low ng/mL range.
LOQ Typically in the mid- to high ng/mL range.
Robustness Method performance should remain acceptable with minor changes.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simple and rapid method for the quantitative analysis of compounds containing chromophores. The phenyl group in 5-Phenyl-5-(trifluoromethyl)imidazolidine-2,4-dione makes it a suitable candidate for this technique.

Rationale for Method Selection

This method is particularly useful for routine analysis where high throughput is required, such as in-process controls or dissolution testing. Its simplicity and low cost are significant advantages.[7]

Experimental Protocol

Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

  • Matched quartz cuvettes with a 1 cm path length.

Methodology:

  • Solvent: A UV-transparent solvent such as methanol or ethanol.

  • Wavelength of Maximum Absorbance (λmax): Scan a solution of the reference standard from 200 to 400 nm to determine the λmax. Aromatic compounds typically exhibit strong absorbance in the 200-300 nm range.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot absorbance versus concentration to create a calibration curve.

Validation Protocol

The validation will adhere to ICH Q2(R2) guidelines.[2][4]

Specificity:

  • Analyze the solvent blank and a placebo solution to ensure there is no significant absorbance at the λmax of the analyte.

Linearity:

  • Prepare at least five concentrations of the reference standard.

  • The plot of absorbance versus concentration should be linear with a correlation coefficient (r²) ≥ 0.999.

Accuracy:

  • Perform recovery studies by adding known amounts of the reference standard to a placebo at three concentration levels.

  • The recovery should be within 98-102%.

Precision:

  • Repeatability: Measure the absorbance of at least six independent preparations of the sample at the target concentration. The RSD should be ≤ 2%.

  • Intermediate Precision: Repeat the analysis on a different day or with a different instrument. The RSD should be within acceptable limits.

LOD and LOQ:

  • Determine based on the standard deviation of the blank and the slope of the calibration curve.

Robustness:

  • Assess the effect of small variations in the analytical wavelength.

Expected Performance Data
Parameter Acceptance Criteria
Specificity Minimal absorbance from excipients at λmax.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
LOD Dependent on the molar absorptivity of the compound.
LOQ Dependent on the molar absorptivity of the compound.
Robustness Absorbance should not be significantly affected by minor wavelength changes around λmax.

Visualizing the Validation Workflow

A structured approach is essential for the successful validation of any analytical method. The following diagram illustrates the typical workflow.

Validation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting & Lifecycle define_atp Define Analytical Target Profile (ATP) develop_method Develop Analytical Method define_atp->develop_method write_protocol Write Validation Protocol develop_method->write_protocol specificity Specificity/ Selectivity write_protocol->specificity linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness analyze_data Analyze Data & Compare to Acceptance Criteria specificity->analyze_data linearity->analyze_data accuracy->analyze_data precision->analyze_data lod_loq->analyze_data robustness->analyze_data write_report Write Validation Report analyze_data->write_report implement_method Implement for Routine Use write_report->implement_method

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.